3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-bromo-2-fluoro-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrFO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAERYDUIJCJVFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659376 | |
| Record name | [3-(Benzyloxy)-6-bromo-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-10-8 | |
| Record name | [3-(Benzyloxy)-6-bromo-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis route for 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid
An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid
For inquiries, please contact: Senior Application Scientist Google AI Division
Introduction
This compound is a highly functionalized organoboron compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a boronic acid moiety for cross-coupling reactions, a bromine atom for further functionalization, and fluorine and benzyloxy groups to modulate electronic and steric properties, makes it a valuable intermediate in the synthesis of complex molecular architectures. Phenylboronic acids are crucial in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, widely employed in the development of pharmaceuticals and advanced materials[1][2][3]. This guide presents a comprehensive, proposed synthetic route for this compound, grounded in established chemical principles and adapted from proven methodologies for analogous compounds.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a two-step sequence starting from a suitable precursor, 2,5-dibromo-4-fluorophenol. This route involves the protection of the phenolic hydroxyl group via a Williamson ether synthesis, followed by a regioselective lithium-halogen exchange and subsequent borylation to introduce the boronic acid functionality.
Part 1: Synthesis of the Key Intermediate: 1,4-Dibromo-2-fluoro-5-(benzyloxy)benzene
Step 1: Benzylation of 2,5-Dibromo-4-fluorophenol
The initial step involves the protection of the phenolic hydroxyl group of 2,5-dibromo-4-fluorophenol as a benzyl ether. This is achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. The reaction proceeds by deprotonating the phenol with a mild base to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with benzyl bromide.
Experimental Protocol:
-
To a solution of 2,5-dibromo-4-fluorophenol (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,4-dibromo-2-fluoro-5-(benzyloxy)benzene.
Causality and Optimization:
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively dissolve the reactants and facilitate the SN2 reaction[4].
-
Base Selection: Potassium carbonate is a suitable base for this transformation as it is strong enough to deprotonate the phenol without causing side reactions. For less reactive phenols, a stronger base like sodium hydride (NaH) could be employed, ensuring strictly anhydrous conditions[4].
-
Temperature Control: Moderate heating accelerates the reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.
| Reagent/Solvent | Molar Equiv. | Purpose |
| 2,5-Dibromo-4-fluorophenol | 1.0 | Starting Material |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | Base for phenoxide formation |
| Benzyl Bromide | 1.1 - 1.2 | Benzylating agent |
| N,N-Dimethylformamide (DMF) | - | Polar aprotic solvent |
| Ethyl Acetate | - | Extraction solvent |
| Brine | - | Aqueous wash |
| Sodium Sulfate (Na₂SO₄) | - | Drying agent |
Table 1: Reagents and their roles in the benzylation step.
Part 2: Synthesis of this compound
Step 2: Regioselective Lithiation and Borylation
This crucial step involves the conversion of one of the bromine atoms in the intermediate to a boronic acid group. This is achieved through a low-temperature lithium-halogen exchange followed by quenching with a borate ester. The regioselectivity of the lithiation is directed by the electronic and steric environment of the two bromine atoms. The bromine at the position ortho to the benzyloxy group is anticipated to be more reactive towards lithium-halogen exchange.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1,4-dibromo-2-fluoro-5-(benzyloxy)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
To the resulting aryllithium species, add triisopropyl borate (B(OiPr)₃, 1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction.
Causality and Optimization:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as organolithium reagents are highly reactive towards water and oxygen[4].
-
Low Temperature: The reaction is performed at -78 °C to control the reactivity of the organolithium intermediate and prevent side reactions, such as benzyne formation[5][6].
-
Borate Ester Choice: Triisopropyl borate is often preferred over trimethyl borate as it is less prone to forming ate-complexes that are difficult to hydrolyze.
-
Workup: Acidic workup is necessary to hydrolyze the initially formed boronic ester to the final boronic acid[7][8].
| Reagent/Solvent | Molar Equiv. | Purpose |
| 1,4-Dibromo-2-fluoro-5-(benzyloxy)benzene | 1.0 | Starting Material |
| n-Butyllithium (n-BuLi) | 1.1 | Lithiating agent |
| Triisopropyl Borate (B(OiPr)₃) | 1.2 | Boron electrophile |
| Tetrahydrofuran (THF), anhydrous | - | Anhydrous solvent |
| Saturated NH₄Cl or dilute HCl | - | Quenching and hydrolysis agent |
| Ethyl Acetate or Diethyl Ether | - | Extraction solvent |
Table 2: Reagents and their roles in the lithiation-borylation step.
Applications in Drug Development and Materials Science
The synthesized this compound is a valuable intermediate for creating diverse molecular structures through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling[1][9][10]. The boronic acid moiety allows for the formation of new carbon-carbon bonds with various aryl and heteroaryl halides. The remaining bromine atom can be used for subsequent cross-coupling reactions, allowing for a stepwise and controlled elaboration of the molecular scaffold. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the benzyloxy group can be deprotected to reveal a phenol for further derivatization.
Conclusion
This technical guide outlines a plausible and scientifically sound synthetic route for this compound. The proposed two-step synthesis, involving a Williamson ether synthesis followed by a regioselective lithiation-borylation, is based on well-established and reliable organic transformations. The detailed experimental protocols and mechanistic insights provided herein offer a solid foundation for researchers, scientists, and drug development professionals to synthesize this valuable building block for applications in medicinal chemistry and materials science.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Buy 3-Bromo-2-hydroxyphenyl boronic acid | 89488-24-4 [smolecule.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. benchchem.com [benchchem.com]
- 5. chimia.ch [chimia.ch]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
A Comprehensive Guide to the Structural Characterization of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid
An In-depth Technical Guide:
Introduction
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid is a highly functionalized arylboronic acid, a class of compounds indispensable to modern organic synthesis and drug development. Its utility as a building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[1][2][3] The specific arrangement of its substituents—a bulky benzyloxy group, a bromine atom, and a fluorine atom—offers multiple points for further chemical modification, making it a valuable intermediate.
However, the very features that make this molecule versatile also present unique challenges for its structural characterization. Arylboronic acids are known for their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, a process that can complicate analysis, particularly by NMR spectroscopy.[4][5] Furthermore, issues like protodeboronation can affect sample stability and purity.[2][6]
This guide provides a comprehensive, multi-technique approach to the unambiguous structural characterization of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
Compound Profile
| Property | Value |
| IUPAC Name | [3-(Benzyloxy)-6-bromo-2-fluorophenyl]boronic acid |
| CAS Number | 957035-10-8 |
| Molecular Formula | C₁₃H₁₁BBrFO₃[7] |
| Molecular Weight | 324.94 g/mol [7] |
| Physical Form | White to off-white powder or crystals |
| Storage | Inert atmosphere, 2-8°C |
Overall Analytical Workflow
A robust characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the compound's identity, purity, and key structural features.
References
- 1. [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-苄氧基-6-溴-2-氟苯硼酸 | 957035-10-8 [m.chemicalbook.com]
chemical safety data for 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid
An In-depth Technical Guide to the Chemical Safety of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid
This guide provides a comprehensive safety and handling framework for this compound (CAS No. 957035-10-8), a compound utilized in specialized organic synthesis and drug development. Given the limited publicly available data for this specific molecule, this document synthesizes information from safety data sheets (SDS) for structurally related phenylboronic acids and established chemical safety principles. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, emphasizing not just procedural steps but the scientific rationale behind them.
Section 1: Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the cornerstone of a robust safety assessment. These characteristics influence its behavior, potential hazards, and the necessary control measures.
Chemical Structure:
Caption: Molecular structure of the topic compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [1] |
| Synonym(s) | (6-bromo-2-fluoro-3-phenylmethoxyphenyl)boronic acid | [1][2] |
| CAS Number | 957035-10-8 | [3][4] |
| Molecular Formula | C₁₃H₁₁BBrFO₃ | [2][3] |
| Molecular Weight | 324.94 g/mol | [2][5] |
| Appearance | White or off-white solid | [3] |
| Purity | ≥98% (typical for commercial grades) | [3] |
| Melting Point | Data not available for this specific compound. A related compound, 4-(Benzyloxy)-2-fluorophenylboronic acid, has a melting point of 151 - 155 °C. | [6] |
| Boiling Point | Data not available | |
| Solubility | Data not available. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. |
| Density | Data not available | |
Section 2: Hazard Identification and GHS Classification
While a specific, universally adopted GHS classification for this compound is not available, an analysis of structurally similar chemicals allows for a presumptive classification. Phenylboronic acids are known irritants, and the presence of halogen atoms can modify reactivity and toxicological profiles.[6][7][8][9][10]
Presumptive GHS Classification:
-
Pictogram: ⚠️ (Exclamation Mark)
-
Signal Word: Warning
Table 2: Presumptive Hazard and Precautionary Statements
| Code | Statement | Rationale and Context |
|---|---|---|
| H315 | Causes skin irritation. | The boronic acid moiety can interact with biological molecules, leading to irritation. This is a common characteristic of this chemical class.[6][7][8][9] |
| H319 | Causes serious eye irritation. | Eyes are particularly sensitive to acidic and particulate irritants. Direct contact can cause significant, though likely reversible, damage.[6][7][8][9] |
| H335 | May cause respiratory irritation. | Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[6][8][9] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | A primary route of exposure for solids is inhalation of aerosolized dust. This is a critical preventative measure.[9][10][11] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | This constitutes the essential barrier between the researcher and the chemical, preventing skin and eye contact.[6][9] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Immediate and thorough washing is crucial to remove the irritant and minimize damage.[6][8] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | This standard procedure dilutes and flushes the chemical from the eye, mitigating serious injury.[6][8] |
Section 3: Toxicological Profile: An Evidence-Based Assessment
Crucial Note: There is no specific toxicological data available for this compound in the public domain.[1] The following assessment is based on the known hazards of the boronic acid class and general principles of toxicology. This approach is essential for a conservative and safe risk assessment in the absence of direct studies.
-
Acute Toxicity: No data is available for oral, dermal, or inhalation routes.[1] However, related boronic acids are generally considered harmful if swallowed.[12] Ingestion may cause irritation to the gastrointestinal tract.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available. No component of this product is listed as a carcinogen by IARC, NTP, or OSHA, which is expected for a research chemical with no long-term studies.
-
Mechanism of Irritation: Boronic acids can form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and glycoproteins on cell surfaces. This interaction is a plausible mechanism for the observed irritation at the cellular level.
Due to the profound lack of data, this chemical must be handled as a substance of unknown toxicity. All handling procedures should be designed to minimize any potential exposure.
Section 4: Safe Handling and Storage Protocol
A disciplined, protocol-driven approach is non-negotiable for ensuring safety.
Detailed Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an appropriate chemical spill kit, safety shower, and eyewash station are accessible and operational.
-
Engineering Controls: All weighing and transfers of the solid material must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[1][6][13]
-
Personal Protective Equipment (PPE): Don the required PPE as detailed in Section 5 before opening the container.
-
Dispensing: Use non-sparking tools for transfers to prevent ignition from static discharge.[1] Avoid creating dust clouds. If the material is clumped, gently break it up within the container before weighing.
-
Post-Handling: After use, ensure the container is tightly sealed. Decontaminate the work surface and any equipment used. Remove PPE in the correct order to avoid self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete. Do not eat, drink, or smoke in the laboratory.[9][11]
References
- 1. echemi.com [echemi.com]
- 2. (3-(Benzyloxy)-4-bromo-2-fluorophenyl)boronic acid | C13H11BBrFO3 | CID 177687192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.957035-10-8 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. 3-苄氧基-6-溴-2-氟苯硼酸 | 957035-10-8 [m.chemicalbook.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. (3-Bromo-2-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. canbipharm.com [canbipharm.com]
- 9. 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid [cymitquimica.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
The Ascendant Role of Fluorinated Phenylboronic Acids in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the boronic acid moiety into molecular scaffolds has become a cornerstone of modern drug discovery, a trend catalyzed by the success of drugs like bortezomib.[1][2] Concurrently, the introduction of fluorine into drug candidates is a well-established strategy to enhance critical pharmaceutical properties.[3][4] The convergence of these two approaches—the fluorinated phenylboronic acid motif—has created a class of compounds with exceptional potential. These molecules exhibit unique electronic properties, enhanced biological activity, and versatile applications, from serving as potent enzyme inhibitors to enabling advanced diagnostic imaging. This technical guide provides a comprehensive overview of the foundational principles, key therapeutic and diagnostic applications, and synthetic methodologies related to fluorinated phenylboronic acids, offering field-proven insights for researchers and drug development professionals.
Part 1: Foundational Principles
The Boronic Acid Moiety: A Versatile Tool in Drug Design
First synthesized in 1860, boronic acids have transitioned from chemical curiosities to indispensable tools in medicinal chemistry.[2] Their utility stems from a unique combination of stability, low toxicity, and versatile reactivity.[2] The boron atom in a boronic acid is Lewis acidic, allowing it to form reversible covalent bonds with nucleophilic residues like the hydroxyl groups of serines and threonines in enzyme active sites.[5][6]
This capacity for reversible covalent inhibition is central to the mechanism of action for several FDA-approved drugs.[1] Bortezomib (Velcade®), a pioneering boronic acid-based drug, effectively treats multiple myeloma by inhibiting the 26S proteasome.[7][8] The boronic acid "warhead" forms a stable complex with the N-terminal threonine hydroxyl group in the proteasome's active site, disrupting protein degradation pathways and inducing apoptosis in cancer cells.[2][9] Beyond their role as therapeutic agents, aryl boronic acids are fundamental building blocks in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which enables the efficient construction of complex carbon-carbon bonds essential for many drug scaffolds.[2][10]
The Impact of Fluorination in Medicinal Chemistry
The strategic incorporation of fluorine is a powerful tactic in drug design.[3] Substituting hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties.[4][11] Key benefits include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing a drug's half-life.[4]
-
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through cellular membranes and the blood-brain barrier.[12]
-
Modulated Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups, which can be critical for optimizing target binding.[13]
-
Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, potentially enhancing a drug's potency and selectivity.[12]
Synergy: The Unique Advantages of Fluorinated Phenylboronic Acids
Combining the phenylboronic acid scaffold with fluorine substitution creates a synergistic effect, yielding compounds with unique and advantageous properties. The presence of electron-withdrawing fluorine atoms on the phenyl ring significantly increases the Lewis acidity of the boron center.[13][14] This heightened acidity is crucial, as it lowers the pKa of the boronic acid, allowing it to form stable tetrahedral boronate complexes with diols (like those on cell surface sugars) or enzyme active site residues at physiological pH.[13][14] This enhanced reactivity and binding affinity often translate into improved biological activity and greater target specificity, making fluorinated phenylboronic acids highly promising candidates for therapeutic and diagnostic applications.[13][15]
Part 2: Key Therapeutic Applications
As Reversible Covalent Warheads in Enzyme Inhibition
The ability of the fluorinated boronic acid moiety to act as an electrophilic "warhead" is one of its most powerful applications. It forms reversible covalent adducts with nucleophilic amino acid residues—primarily serine, threonine, and to some extent, lysine and tyrosine—within the active sites of enzymes.[5][6] This mechanism offers a compelling alternative to traditional non-covalent inhibitors, often providing enhanced potency and prolonged duration of action.
The causality behind this choice of warhead is rooted in achieving a balance between reactivity and stability. Unlike highly reactive, irreversible covalent inhibitors that can lead to off-target toxicity, the reversible nature of the boronate ester bond allows for high-affinity binding while minimizing permanent, non-specific protein modification.[5] The fluorination of the phenyl ring fine-tunes this reactivity, enhancing the boron's electrophilicity for more efficient bond formation at physiological pH.[13] This principle has been successfully applied in the design of inhibitors for various enzyme classes, including proteasomes and β-lactamases.[2][7]
Caption: Reversible covalent inhibition by a fluorinated phenylboronic acid.
Applications in Oncology
Fluorinated phenylboronic acids are emerging as highly promising agents in oncology, primarily due to their ability to selectively target cancer cells.[16] Many cancer cells overexpress sialic acids (SA) on their surface glycoproteins, a feature that distinguishes them from healthy cells.[17][18] Phenylboronic acids can selectively bind to the cis-diol groups on these sialic acids, forming reversible boronate esters.[16][19] This interaction is pH-sensitive; the acidic microenvironment of tumors (pH ~6.5) enhances the binding affinity, allowing for targeted drug delivery and selective therapeutic action.[16]
Studies have demonstrated that simple fluorinated phenylboronic acid derivatives can exhibit potent antiproliferative and proapoptotic activity in various cancer cell lines, including ovarian and breast cancer models.[15][16] For instance, 2-fluoro-6-formylphenylboronic acid showed significant antiproliferative activity, inducing G2/M phase cell cycle arrest and apoptosis.[15] This targeting strategy forms the basis for developing not only standalone anticancer agents but also sophisticated drug delivery systems that use the phenylboronic acid moiety as a homing device to deliver cytotoxic payloads directly to tumors.[16][19]
Caption: Selective targeting of cancer cells via sialic acid binding.
Potential in Neurological Disorders
Treating neurological disorders is notoriously challenging due to the blood-brain barrier (BBB), which restricts the entry of most therapeutic agents into the central nervous system.[20] The introduction of fluorine into drug molecules is a proven strategy to enhance lipophilicity and facilitate BBB penetration.[12] This makes fluorinated compounds, including phenylboronic acid derivatives, attractive candidates for treating neurodegenerative diseases like Alzheimer's.[20][21]
Research is exploring the potential of fluorinated boronic acids to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[21] Furthermore, the ability to label these compounds with fluorine-18 opens up possibilities for developing PET imaging agents to diagnose and monitor disease progression in the brain.[12]
Antimicrobial Applications
The utility of fluorinated boronic compounds extends to infectious diseases. Tavaborole (Kerydin), a well-known antifungal agent, is a benzoxaborole—a cyclic derivative of phenylboronic acid.[13][14] It treats onychomycosis by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis. The boron atom is critical for its mechanism, trapping the enzyme's editing site. The fluorine atom in its structure contributes to its desirable physicochemical properties. This success highlights the potential for developing novel fluorinated boronic acid-based antibacterial and antiviral agents.[13][22]
Part 3: Applications in Diagnostics and Imaging
Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that provides functional information for diagnosing and staging diseases.[23] The most commonly used PET radionuclide is fluorine-18 (¹⁸F) due to its near-ideal half-life (110 minutes) and excellent imaging properties.[3][12] Fluorinated phenylboronic acids are exceptional precursors for the synthesis of ¹⁸F-labeled PET radiotracers.[23]
The development of copper-mediated radiofluorination methods has enabled the efficient labeling of arylboronic acids and their esters with [¹⁸F]fluoride.[23][24] This reaction is tolerant of a wide range of functional groups and can be applied to electron-rich, neutral, and electron-deficient aromatic rings, filling a critical gap in radiolabeling chemistry.[23] These ¹⁸F-labeled tracers can be designed to target specific biomarkers, such as cyclooxygenase-2 (COX-2) in inflammatory tissues or fibroblast activation protein (FAP) in the tumor stroma, enabling non-invasive visualization of disease processes.[25][26]
Caption: Workflow for ¹⁸F-radiolabeling and PET imaging.
Experimental Protocol: Copper-Mediated [¹⁸F]Fluorination of an Arylboronic Acid
This protocol is a representative example adapted from established methodologies for the synthesis of [¹⁸F]arenes.[23][27]
Self-Validation: The protocol's integrity is maintained by including a quality control step using radio-HPLC to confirm radiochemical purity and identity before use. The success of the reaction is quantified by measuring the radiochemical conversion (RCC).
Methodology:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride produced by a cyclotron is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted into a reaction vial using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in a mixture of acetonitrile and water.
-
-
Azeotropic Drying:
-
The solvent is removed under a stream of nitrogen with gentle heating to yield a dry, reactive K[¹⁸F]F-Kryptofix complex. This step is typically repeated with additional acetonitrile to ensure the removal of all water, which can inhibit the reaction.
-
-
Radiofluorination Reaction:
-
A solution of the arylboronic acid precursor (1-5 mg) and a copper catalyst (e.g., Cu(OTf)₂pyridine₄) in a suitable solvent (e.g., DMF or DMSO) is added to the dried [¹⁸F]fluoride complex.
-
The reaction vial is sealed and heated (e.g., 100-120 °C) for a specified time (e.g., 15-20 minutes).
-
Causality: The copper catalyst is essential for mediating the nucleophilic fluorination of the boronic acid, a reaction that is otherwise challenging. The choice of pyridine ligands and a polar aprotic solvent facilitates the reaction.[23]
-
-
Purification:
-
After cooling, the reaction mixture is diluted and injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system to separate the desired [¹⁸F]-labeled product from unreacted [¹⁸F]fluoride and other impurities.
-
-
Formulation & Quality Control:
-
The collected HPLC fraction containing the product is passed through a C18 cartridge to trap the product and remove the HPLC solvents. The final product is eluted with ethanol and formulated in sterile saline for injection.
-
An aliquot is analyzed by analytical radio-HPLC to determine radiochemical purity and by gas chromatography to check for residual solvents.
-
Applications in Biosensing
The reversible covalent interaction between phenylboronic acids and cis-diols is the foundation for their use in biosensors.[28][29] Fluorinated phenylboronic acids, with their lower pKa, are particularly effective at physiological pH.[13] These sensors can be designed to detect a wide range of biologically crucial molecules.
When the boronic acid binds to its target diol (e.g., glucose), it can trigger a measurable signal, such as a change in fluorescence, color, or an electrochemical response.[29][30] This principle has been incorporated into various platforms, including hydrogels, nanoparticles, and self-assembled monolayers on electrodes, to create sensitive and selective sensors.[28][29][30]
Table 1: Analytes Detected by Phenylboronic Acid-Based Sensors
| Analyte Class | Specific Examples | Principle of Detection | Reference(s) |
| Saccharides | Glucose, Fructose | Reversible binding to cis-diols, causing changes in a hydrogel matrix or fluorescence quenching. | [29][31] |
| Glycoproteins | Prostate-Specific Antigen (PSA) | Affinity capture on a boronic acid-functionalized surface for subsequent detection. | [28][30] |
| Catecholamines | Dopamine, Epinephrine | Formation of a stable boronate ester complex, enabling electrochemical detection. | [28] |
| Nucleotides | Adenosine Monophosphate (AMP) | Specific binding to the ribose diol moiety. | [13] |
Part 4: Future Perspectives and Conclusion
The field of fluorinated phenylboronic acids in medicinal chemistry is dynamic and expanding. Future research is likely to focus on several key areas:
-
Novel Covalent Warheads: Designing next-generation inhibitors with fine-tuned reactivity and enhanced selectivity for new biological targets.[32][33]
-
Multimodal Imaging Agents: Creating probes that combine PET imaging with other modalities like fluorescence or MRI for a more comprehensive diagnostic picture.[11][34]
-
Targeted Drug Delivery Systems: Further exploiting the sialic acid targeting strategy to deliver a wider range of therapeutics, including biologics and gene therapies, directly to cancer cells.[17]
References
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 9. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bcan.org [bcan.org]
- 27. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 28. electrochemsci.org [electrochemsci.org]
- 29. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels | MDPI [mdpi.com]
- 31. nbinno.com [nbinno.com]
- 32. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Palladium Catalyst Selection for Suzuki-Miyaura Cross-Coupling of Ortho-Substituted Arylboronic Acids
Introduction: The Challenge of Steric Hindrance in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed reaction has become indispensable in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures. Despite its broad utility, the coupling of sterically hindered substrates, particularly those involving ortho-substituted arylboronic acids, presents a significant challenge.[5][6] The steric bulk adjacent to the reacting centers can dramatically decrease reaction rates and yields by impeding crucial steps in the catalytic cycle.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of palladium catalysts and reaction conditions to overcome the challenges associated with ortho-substituted arylboronic acids. We will delve into the mechanistic underpinnings of this challenge and provide detailed, field-proven protocols to enable the successful synthesis of sterically demanding biaryls.
Mechanistic Insights: Why Ortho-Substituents Impede the Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimizing challenging couplings. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][7]
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid derivative (Ar'-BY₂) is transferred to the palladium center, displacing the halide. This step typically requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.[1][3]
Ortho-substituents on the arylboronic acid primarily hinder the transmetalation and reductive elimination steps. The increased steric bulk around the boron atom makes its approach to the palladium center more difficult, slowing down the transfer of the aryl group. Subsequently, the bulky ortho-substituents on the two aryl groups attached to the palladium can create significant steric repulsion, raising the energy barrier for reductive elimination.[6][8]
To overcome these steric impediments, the catalyst system—comprising the palladium source and a supporting ligand—must be carefully chosen to promote these challenging steps.
Catalyst and Ligand Selection: The Key to Success
The evolution of highly active catalyst systems has been crucial for expanding the scope of the Suzuki-Miyaura reaction to include sterically hindered substrates. The primary strategy involves the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[9][10][11]
Bulky, Electron-Rich Monophosphine Ligands (Buchwald-Type Ligands)
The development of biarylphosphine ligands, often referred to as Buchwald ligands, has revolutionized the field.[11][12] These ligands possess key structural features that facilitate the coupling of sterically demanding substrates:
-
Bulkiness: The large steric footprint of these ligands promotes the formation of monoligated, highly reactive 14-electron Pd(0) species (L-Pd(0)). This coordinatively unsaturated species is more susceptible to oxidative addition. The steric bulk also facilitates the final reductive elimination step.[10]
-
Electron-Donating Ability: The electron-rich nature of these phosphines increases the electron density on the palladium center, which promotes the oxidative addition of aryl chlorides and other less reactive electrophiles.[10]
A selection of commonly employed Buchwald ligands for hindered couplings is presented below:
| Ligand | Structure | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of substrates, including sterically hindered aryl chlorides.[11] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for sterically demanding couplings and often provides high turnover numbers.[11][13] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Particularly effective for transformations involving heteroaryl substrates and in forming tri- and tetra-ortho-substituted biaryls.[14][15] |
| AntPhos | 4-(N,N-Dimethylamino)phenyl-di-tert-butylphosphine | Has shown exceptional reactivity in sterically demanding aryl-alkyl couplings.[16][17] |
N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) are another class of powerful ligands for challenging Suzuki-Miyaura couplings. They are strong sigma-donors and often form very stable palladium complexes. Their steric bulk can be readily tuned by modifying the substituents on the nitrogen atoms. PEPPSI™-type precatalysts are commonly used with NHC ligands.[1]
Palladium Precatalysts
The choice of the palladium source is also critical. While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, modern precatalysts offer significant advantages in terms of air and moisture stability, ease of handling, and the reliable generation of the active catalytic species.[1][9] Buchwald's G2, G3, and G4 precatalysts, which incorporate the bulky phosphine ligand directly, are highly effective for hindered couplings.[9][18][19]
Visualizing the Strategy: Overcoming Steric Hindrance
The following diagram illustrates the logical workflow for selecting a suitable catalyst system for a challenging ortho-substituted Suzuki-Miyaura coupling.
Caption: Catalyst selection workflow for hindered Suzuki-Miyaura couplings.
Experimental Protocols
The following protocols are provided as a general starting point and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using a Buchwald Ligand
This protocol is a general guideline for coupling sterically hindered partners and may require optimization.[5]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide (1.0 mmol, 1.0 equiv)
-
Hindered arylboronic acid (1.5 mmol, 1.5 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene), degassed
Procedure:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the bulky phosphine ligand (0.044 mmol, 4.4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add the hindered aryl bromide (1.0 mmol) and the hindered arylboronic acid (1.5 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed anhydrous solvent (5 mL).
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using a Buchwald Palladacycle Precatalyst for a Challenging Coupling
This protocol utilizes a modern, air-stable precatalyst for enhanced reliability.
Materials:
-
Buchwald Precatalyst (e.g., XPhos Pd G3) (0.01-0.05 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Hindered aryl chloride or bromide (1.0 mmol, 1.0 equiv)
-
ortho-Substituted arylboronic acid (1.2 mmol, 1.2 equiv)
-
Anhydrous solvent (e.g., THF or isopropanol) and water, degassed
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the Buchwald precatalyst (e.g., 0.02 mol%) and the base (e.g., K₂CO₃, 2.0 mmol) to a dry reaction vessel.
-
Add the aryl halide (1.0 mmol) and the ortho-substituted arylboronic acid (1.2 mmol).
-
Add the degassed solvent system (e.g., THF/water 4:1, 5 mL).
-
Seal the vessel and heat the mixture to 40-80 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over a drying agent, filter, and concentrate in vacuo.
-
Purify the residue by chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Presence of oxygen; Insufficiently strong base; Low reaction temperature. | Use a modern precatalyst; Ensure rigorous inert atmosphere and degassed solvents; Switch to a stronger base like K₃PO₄ or Cs₂CO₃; Increase the reaction temperature. |
| Protodeborylation of Boronic Acid | Presence of water and base can lead to hydrolysis of the C-B bond, especially with electron-deficient or heteroaryl boronic acids.[1] | Use boronic esters (e.g., pinacol esters) which are more stable[1]; Use anhydrous conditions with a base like K₃PO₄; Use a precatalyst that allows for faster coupling at lower temperatures.[18][19] |
| Homocoupling of Boronic Acid | Presence of oxygen can promote oxidative homocoupling. | Rigorously degas all solvents and maintain a strict inert atmosphere. |
Conclusion
The successful Suzuki-Miyaura cross-coupling of ortho-substituted arylboronic acids is a formidable but achievable goal in modern organic synthesis. The key to overcoming the inherent steric challenges lies in the rational selection of a highly active palladium catalyst system. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands, in combination with stable palladium precatalysts, have proven to be exceptionally effective. By understanding the mechanistic hurdles and employing the robust protocols outlined in this guide, researchers can confidently approach the synthesis of sterically congested biaryl compounds, enabling the advancement of drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald Phosphine Ligands [merckmillipore.com]
- 12. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid with Aryl Halides
Introduction: Navigating the Complexities of Substituted Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, offering a powerful and versatile method for the construction of carbon-carbon bonds.[1] Its significance in the pharmaceutical and materials science industries cannot be overstated, where the synthesis of complex biaryl scaffolds is a frequent necessity. This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of a challenging, yet synthetically valuable, building block: 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid .
This particular boronic acid presents a unique combination of steric and electronic factors that demand careful consideration in the design of a successful coupling strategy. The presence of an ortho-fluorine atom and a bromine atom introduces significant steric hindrance around the boronic acid moiety. Electronically, the fluorine atom is withdrawing, while the meta-benzyloxy group is donating, creating a nuanced electronic environment on the phenyl ring. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also a detailed rationale for the selection of reaction parameters to enable the efficient synthesis of a diverse range of biaryl compounds.
The Catalytic Cycle: A Foundation for Rational Reaction Design
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing coupling reactions. The generally accepted mechanism proceeds through three key steps, each influenced by the choice of catalyst, ligand, base, and solvent.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling this compound
The unique substitution pattern of this boronic acid necessitates a tailored approach to reaction optimization. The following sections dissect the critical parameters and provide evidence-based recommendations.
Palladium Catalyst and Ligand Selection: Overcoming Steric and Electronic Hurdles
The choice of the palladium source and, more critically, the ancillary ligand is the most important factor in achieving a successful coupling with this sterically encumbered and electronically complex substrate.
-
The Challenge: The ortho-fluorine and ortho-bromo substituents (relative to the incoming aryl halide) create a sterically crowded environment around the boronic acid. This can hinder the crucial transmetalation step of the catalytic cycle. Furthermore, the electron-withdrawing nature of the fluorine can decrease the nucleophilicity of the ipso-carbon, potentially slowing down transmetalation.
-
The Solution: Bulky and Electron-Rich Ligands: To overcome these challenges, ligands that promote both oxidative addition and reductive elimination while facilitating transmetalation for hindered substrates are required.
-
Buchwald Ligands: A go-to choice for challenging Suzuki couplings are the biaryl phosphine ligands developed by Stephen Buchwald.[2] Ligands such as SPhos and XPhos are characterized by their steric bulk and electron-rich nature.[2] This combination is known to stabilize the catalytically active monoligated Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.[2] For sterically demanding couplings, these ligands have demonstrated exceptional performance.[3]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands for Suzuki-Miyaura couplings, particularly for sterically hindered substrates.[2] Their strong σ-donating ability and steric bulk can promote the desired catalytic transformations.[2]
-
-
Palladium Precatalysts: The use of well-defined palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, is highly recommended. These air- and moisture-stable complexes readily generate the active Pd(0) species under the reaction conditions, leading to more reproducible results than using a combination of a palladium source (e.g., Pd(OAc)₂) and a separate ligand.
The Role of the Base: A Balancing Act
The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[4]
-
Common Choices: A wide range of bases have been successfully employed in Suzuki couplings, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[4]
-
Considerations for this compound:
-
Protodeboronation: A significant side reaction, particularly with electron-deficient or sterically hindered boronic acids, is protodeboronation, where the C-B bond is cleaved by a proton source.[5] The use of strong aqueous bases can sometimes exacerbate this issue.
-
Recommended Bases: For this substrate, moderately strong, non-nucleophilic bases are recommended to start. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points. Cesium carbonate (Cs₂CO₃) can also be effective, often enhancing reaction rates. In cases where protodeboronation is a concern, a weaker base like potassium fluoride (KF) can be beneficial, as fluoride ions can also activate the boronic acid.[5]
-
Solvent System: Influencing Solubility and Reactivity
The solvent system must be chosen to ensure adequate solubility of all reaction components and to facilitate the catalytic cycle.
-
Typical Solvents: Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) , aromatic hydrocarbons such as toluene , and polar aprotic solvents like N,N-dimethylformamide (DMF) .[6]
-
The Role of Water: Often, a mixture of an organic solvent and water is employed.[6] Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. However, an excess of water can promote protodeboronation.
-
Recommendations: A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) is a robust starting point. Toluene can also be an excellent choice, particularly at higher temperatures. For reactions sensitive to water, anhydrous solvents should be used.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Screening Conditions
This protocol is designed for initial screening to determine the feasibility of the coupling and to identify promising conditions for further optimization.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium precatalyst (e.g., SPhos-Pd-G3)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Add the aryl halide (1.0 equivalent) and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Place the reaction flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Challenging Couplings
For aryl halides that are particularly unreactive (e.g., electron-rich aryl chlorides), more forcing conditions and a different catalyst system may be required.
Materials:
-
This compound
-
Aryl chloride
-
Palladium precatalyst (e.g., XPhos-Pd-G3)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Follow steps 1-4 from Protocol 1, using the specified materials for this protocol (XPhos-Pd-G3, K₃PO₄).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110-120 °C and stir vigorously.
-
Monitor the reaction as described in Protocol 1.
-
Follow the workup and purification procedure outlined in Protocol 1.
Data Presentation: A Guide for Optimization
To systematically optimize the reaction conditions, it is recommended to perform a series of screening experiments, varying one parameter at a time. The results can be effectively summarized in a table for easy comparison.
Table 1: Example of a Screening Table for Reaction Optimization
| Entry | Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | <10 |
| 2 | SPhos-Pd-G3 (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 6 | 85 |
| 3 | XPhos-Pd-G3 (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 6 | 82 |
| 4 | SPhos-Pd-G3 (2) | - | K₃PO₄ (2) | Toluene | 110 | 8 | 90 |
| 5 | SPhos-Pd-G3 (2) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 4 | 88 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficient temperature- Poorly soluble base | - Use a fresh, high-quality precatalyst.- Increase the reaction temperature.- Add a small amount of water to improve base solubility. |
| Protodeboronation of the boronic acid | - Presence of excess water- Base is too strong | - Use anhydrous solvents and reagents.- Switch to a weaker base (e.g., KF). |
| Formation of homocoupled byproducts | - Inefficient transmetalation | - Screen different ligands to accelerate transmetalation.- Adjust the stoichiometry of the reactants. |
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides, while challenging, is a highly achievable transformation with careful selection of reaction conditions. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, in conjunction with appropriate bases and solvents, is key to overcoming the steric and electronic hurdles presented by this substrate. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this versatile building block in the synthesis of novel and complex molecular architectures.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid
Introduction: The Strategic Value of Substituted Biaryl Scaffolds
Biaryl structures are fundamental motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1] The precise control over their three-dimensional structure, dictated by the substitution pattern on each aromatic ring, is paramount to their function. The reagent 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid is a highly functionalized building block of significant interest in medicinal chemistry and drug development. Its unique substitution pattern—featuring an ortho-fluoro group, a bulky ortho-benzyloxy protecting group, and a bromine atom—offers a versatile platform for creating complex, sterically hindered biaryl compounds through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth technical overview and practical protocols for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale, experimental best practices, and troubleshooting strategies to empower researchers in their synthesis endeavors.
The Role of Substitution: Causality Behind Experimental Choices
The structure of this compound presents both opportunities and challenges in Suzuki-Miyaura coupling. Understanding the role of each substituent is key to designing a successful reaction protocol.
-
The ortho-Fluoro Group: The fluorine atom at the C2 position is strongly electron-withdrawing, which can influence the electronic properties of the phenyl ring and the reactivity of the boronic acid.[2] While aryl fluorides are generally poor substrates for oxidative addition, the C-F bond is typically stable under Suzuki-Miyaura conditions, allowing the fluorine to be carried into the final product where it can modulate properties like metabolic stability and binding affinity.[2] However, the presence of an ortho-fluorine can also increase the propensity for protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This necessitates careful selection of a base and reaction conditions to favor the desired cross-coupling pathway.
-
The ortho-Benzyloxy Group: This bulky protecting group introduces significant steric hindrance around the boronic acid moiety. This steric crowding can slow down the transmetalation step of the catalytic cycle.[3] To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands are often required. These ligands promote the formation of a monoligated palladium species, which is more accessible to sterically demanding substrates.[3]
-
The Bromo Group: The bromine atom at the C6 position serves as a secondary reactive handle. After the initial Suzuki-Miyaura coupling through the boronic acid, the C-Br bond can be utilized in a subsequent cross-coupling reaction, allowing for the synthesis of terphenyl or other complex poly-aromatic systems. The reactivity of aryl bromides in Suzuki-Miyaura coupling is well-established, being more reactive than chlorides but less so than iodides.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-defined catalytic cycle. A general understanding of this mechanism is crucial for troubleshooting and optimization.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron species (Ar'-B(OH)₂), activated by a base to form a more nucleophilic "ate" complex, transfers its organic group to the palladium center. This is often the rate-limiting step, especially with sterically hindered substrates.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Experimental Protocol: A Representative Procedure
The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be necessary depending on the specific coupling partner.
Reaction Scheme:
(A generic reaction scheme would be depicted here, showing this compound coupling with an "Ar-Br" to form the biaryl product.)
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd(dppf)Cl₂·CH₂Cl₂, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 0.5 mmol scale reaction).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired biaryl product.
-
Data Presentation: Catalyst and Base Selection
The choice of catalyst, ligand, and base is critical for overcoming the challenges posed by this substrate. The following table summarizes common choices for Suzuki-Miyaura couplings of sterically hindered or ortho-substituted arylboronic acids.
| Component | Example | Rationale & Considerations |
| Palladium Precatalyst | Pd(OAc)₂ | A common and cost-effective Pd(II) source that is reduced in situ to the active Pd(0) species. |
| Pd₂(dba)₃ | A stable Pd(0) source, often used in combination with a phosphine ligand. | |
| Ligand | PPh₃ (Triphenylphosphine) | A standard, versatile phosphine ligand. |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | A bulky, electron-rich ligand effective for sterically hindered substrates. | |
| SPhos, XPhos | Buchwald-type biaryl phosphine ligands, highly effective for challenging couplings.[3] | |
| Base | K₂CO₃, Cs₂CO₃ | Common inorganic bases. Cs₂CO₃ is more soluble and often more effective but also more expensive. |
| K₃PO₄ | A stronger base that can be effective in difficult couplings but may promote side reactions. | |
| KF | A milder base that can be advantageous in preventing protodeboronation of sensitive boronic acids. |
Troubleshooting and Optimization Workflow
Even with a robust protocol, challenges such as low yield, incomplete conversion, or side product formation can arise. The following workflow provides a logical approach to troubleshooting.
Figure 2: A logical workflow for troubleshooting common issues in the synthesis.
-
Protodeboronation: If significant formation of the deborylated starting material is observed, consider using a milder base like potassium fluoride (KF) or ensuring all reagents and solvents are scrupulously anhydrous.
-
Low Reactivity: For particularly challenging aryl halide partners, switching to a more active catalyst system, such as one employing a Buchwald-type ligand (e.g., SPhos, XPhos), is often beneficial.[3] Increasing the temperature or reaction time may also improve conversion.
-
Catalyst Decomposition: If the reaction mixture turns black (indicating palladium black formation), it may be a sign of catalyst decomposition. Ensure a strictly inert atmosphere is maintained throughout the reaction. The use of more robust ligands can also stabilize the palladium catalyst.
Conclusion
This compound is a valuable synthetic intermediate for the construction of complex biaryl compounds. While its substitution pattern presents challenges related to steric hindrance and potential side reactions, these can be effectively overcome through the rational selection of a suitable palladium catalyst, a bulky phosphine ligand, and an appropriate base. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic campaigns, paving the way for the discovery of novel molecules in drug development and materials science.
References
Application Notes & Protocols: Microwave-Assisted Suzuki Coupling with Substituted Boronic Acids
Introduction: Accelerating C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science.[1][2] This palladium-catalyzed reaction joins an organoboron species (like a boronic acid) with an organohalide.[3] The commercial availability, low toxicity, and stability of boronic acids make them highly attractive coupling partners.[1] However, traditional Suzuki couplings can be hindered by long reaction times and the challenging reactivity of certain substrates, such as sterically hindered or electron-deficient boronic acids.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges.[4][5] By utilizing microwave irradiation instead of conventional heating, reactions can be completed in minutes rather than hours.[6] This acceleration stems from the efficient and uniform heating of the reaction mixture through direct interaction with polar molecules, leading to higher yields, cleaner reaction profiles, and enhanced reproducibility.[4][5][7] This guide provides a comprehensive overview and detailed protocols for leveraging microwave synthesis to perform efficient Suzuki coupling reactions with a diverse range of substituted boronic acids.
The Scientific Foundation: Mechanism and Microwave Enhancement
A deep understanding of the reaction mechanism and the principles of microwave heating is critical for successful protocol development and optimization.
The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organoboron compound (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium(II) complex, displacing the halide. The base is crucial for forming a more nucleophilic boronate species, which facilitates this transfer.[8][9]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are expelled as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Advantage of Microwave Irradiation
Microwave energy accelerates reactions through mechanisms distinct from conventional heating.[10]
-
Direct, Uniform Heating: Microwaves interact directly with polar molecules (solvents, reagents) in the mixture, causing them to rotate rapidly and generate heat through friction.[4] This leads to instantaneous and uniform heating throughout the bulk of the solution, eliminating the hot spots common with conventional oil baths, which heat vessel walls first.[7]
-
Rapid Temperature Elevation: Sealed-vessel microwave reactors can safely reach temperatures far above the atmospheric boiling point of the solvent, dramatically increasing reaction rates according to the Arrhenius equation. This allows for the rapid completion of even sluggish couplings.[11]
-
Energy Efficiency: Because energy is delivered directly to the reactants, microwave synthesis is significantly more energy-efficient, reducing overall power consumption and aligning with the principles of green chemistry.[5][6]
Optimizing Reaction Components for Microwave Synthesis
The success of a microwave-assisted Suzuki coupling depends on the judicious selection of each component.
-
Palladium Catalyst: While numerous palladium sources are effective, tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and robust choice for a wide range of substrates.[11][12] Other popular catalysts include those with specialized phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can offer enhanced stability and activity, especially for challenging substrates like aryl chlorides.[9][13] Catalyst loading is typically low, ranging from 0.5 to 5 mol%.[12]
-
Base: A base is essential for activating the boronic acid for transmetalation.[9] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[3][12] The choice of base can depend on the specific substrates and the desired reaction mildness.
-
Solvent System: Solvents with a high dielectric constant are heated most efficiently by microwaves. Mixtures of polar aprotic solvents and water are excellent for Suzuki couplings.[14] A common and effective system is a 2:1 to 4:1 mixture of 1,4-dioxane and water.[11][12] Other suitable solvents include ethanol/water, DMF, and acetonitrile.[15]
-
Substituted Boronic Acids: The electronic nature of the substituent on the boronic acid can influence reactivity. Electron-withdrawing groups can make the boronic acid less nucleophilic, sometimes requiring more forcing conditions (higher temperature or longer time). Conversely, electron-donating groups can enhance reactivity. Microwave heating provides the energy needed to efficiently couple a wide variety of substituted boronic acids.
Detailed Experimental Protocols
Safety Note: All experiments should be performed in a well-ventilated fume hood. Microwave reactions in sealed vessels generate high pressures and temperatures; always use a dedicated microwave reactor with appropriate safety features and follow the manufacturer's guidelines.
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol provides a robust starting point for coupling various aryl halides with substituted boronic acids and can be scaled as needed.
-
Reagent Preparation:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv., e.g., 0.5 mmol).
-
Add the substituted boronic acid (1.2 equiv., e.g., 0.6 mmol).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (2.5 mol%, 0.0125 mmol).
-
Add the base, for example, K₂CO₃ (2.0 equiv., 1.0 mmol).
-
-
Solvent Addition and Sealing:
-
Add the degassed solvent system. A common choice is a 4:1 mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL water).[12] The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Securely seal the vial with a cap. If substrates are air-sensitive, purge the vial with an inert gas (Argon or Nitrogen) before sealing.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Run the reaction. Monitor the internal vial pressure to ensure it remains within safe limits.
-
-
Post-Reaction Workup and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening it.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc, ~20 mL) and water (~10 mL).[12]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (e.g., 3 x 15 mL).[16]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8][16]
-
Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.[8]
-
Caption: General experimental workflow for microwave-assisted Suzuki coupling.
Application Examples: Coupling of Substituted Boronic Acids
The true power of this methodology lies in its broad applicability. The following table summarizes typical conditions and outcomes for coupling 4-bromoanisole with boronic acids bearing different electronic substituents.
| Entry | Substituted Boronic Acid | Product | Temp (°C) | Time (min) | Typical Yield |
| 1 | Phenylboronic acid | 4-methoxybiphenyl | 100 | 15 | >90% |
| 2 | 4-Formylphenylboronic acid (Electron-withdrawing) | 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde | 120 | 15 | ~85% |
| 3 | 4-Methylphenylboronic acid (Electron-donating) | 4-methoxy-4'-methyl-1,1'-biphenyl | 100 | 10 | >95% |
| 4 | 2-Fluoropyridine-3-boronic acid (Heteroaryl) | 2-(4-methoxyphenyl)-3-fluoropyridine | 120 | 15 | ~88%[12] |
Conditions based on the general protocol with 1.0 equiv. 4-bromoanisole, 1.2 equiv. boronic acid, 2.5 mol% Pd(PPh₃)₄, 2.0 equiv. K₂CO₃ in 4:1 Dioxane/H₂O.
Conclusion
Microwave-assisted Suzuki-Miyaura coupling is an exceptionally efficient and robust method for the synthesis of biaryl compounds from a wide array of substituted boronic acids. By dramatically reducing reaction times from hours to minutes and often improving yields, this technology accelerates discovery and development in medicinal chemistry and materials science.[17][18] The protocols provided herein serve as a validated starting point for researchers to harness the speed and efficiency of microwave synthesis for their specific C-C bond formation needs.
References
- 1. byjus.com [byjus.com]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benthamdirect.com [benthamdirect.com]
Application of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid in the Synthesis of a Key Intermediate for the Kinase Inhibitor Lifirafenib
Introduction: A Versatile Building Block for Targeted Therapy
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid is a sophisticated chemical building block of significant interest to the pharmaceutical industry. Its trifunctional nature—a boronic acid for carbon-carbon bond formation, a bromine atom for further functionalization, and a fluorine atom to modulate electronic properties and metabolic stability—makes it a valuable reagent in the synthesis of complex drug molecules. The benzyl ether serves as a protecting group for a phenolic hydroxyl, which can be a critical pharmacophoric element or a site for later-stage modification. This application note provides a detailed protocol and scientific rationale for the use of this compound in the synthesis of a key biaryl intermediate for Lifirafenib (BGB-283), a potent inhibitor of BRAF and EGFR kinases used in oncology.[1] The core transformation is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance.[2]
Core Application: Synthesis of a Lifirafenib Intermediate via Suzuki-Miyaura Coupling
The primary application highlighted here is the synthesis of 5-(4-(3-(benzyloxy)-2-fluoro-6-bromophenyl)-1H-pyrazol-1-yl)-N-(tert-butyl)picolinamide , a direct precursor in the development of the kinase inhibitor Lifirafenib. This reaction involves the coupling of this compound with a halogenated pyrazole derivative, 5-(4-bromo-1H-pyrazol-1-yl)-N-(tert-butyl)picolinamide.
Reaction Principle and Mechanistic Insight
The Suzuki-Miyaura coupling is a powerful method for forging C(sp²)-C(sp²) bonds. The catalytic cycle, illustrated below, is a well-understood process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
Key Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole derivative, forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., a carbonate or phosphate) to form a more nucleophilic boronate species. This species then transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and purity. Phosphine ligands, such as those from the XPhos family, are often employed to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.[3] A mixed solvent system, typically an organic solvent like dioxane with water, is often used to dissolve both the organic reactants and the inorganic base.[3]
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformation in the synthesis of the Lifirafenib intermediate.
References
Application Note & Protocols: Navigating C-C Bond Formation with Sterically Hindered Boronic Acids
Introduction: The Challenge and Imperative of Coupling Hindered Substrates
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal to the assembly of complex molecules in pharmaceuticals, agrochemicals, and materials science. Among the myriad of methods available, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2] However, as synthetic targets increase in complexity, chemists are frequently confronted with the challenge of coupling sterically demanding substrates, particularly those involving hindered boronic acids.
Steric hindrance, especially from ortho-substituents on either the boronic acid or the coupling partner, can dramatically slow down or completely stall the catalytic cycle.[3] This limitation poses a significant bottleneck in drug discovery and development, where the synthesis of highly substituted biaryl scaffolds is often crucial for modulating the pharmacological properties of lead compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of C-C bond formation with sterically hindered boronic acids. We will delve into the mechanistic underpinnings of the challenges, present state-of-the-art catalytic systems, and provide detailed, field-proven protocols to empower you to overcome these synthetic hurdles.
Mechanistic Insights: Why Steric Hindrance Matters
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] Steric bulk on the coupling partners can negatively impact each of these steps, but the transmetalation and reductive elimination phases are often the most affected.[3]
-
Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the aryl halide bond, can be slowed by bulky ortho-substituents on the halide partner.
-
Transmetalation: This step, involving the transfer of the organic group from the boron atom to the palladium center, is highly sensitive to steric congestion. The formation of the necessary intermediate, where both organic partners are coordinated to the palladium, is sterically disfavored.
-
Reductive Elimination: The final step, where the two organic fragments are coupled to form the new C-C bond and regenerate the palladium(0) catalyst, is also significantly impeded by steric hindrance. Bulky groups can prevent the two organic moieties from achieving the required proximity for bond formation.
To overcome these steric barriers, significant advancements have been made in the design of sophisticated ligands for the palladium catalyst.
The Role of Advanced Ligands
Modern catalysis has largely overcome the challenge of steric hindrance through the rational design of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs).[3][5][6][7] These ligands play a crucial role in promoting the key steps of the catalytic cycle:
-
Promoting Oxidative Addition and Reductive Elimination: Bulky, electron-rich ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), accelerate both the oxidative addition and reductive elimination steps.[3] Their steric bulk promotes the formation of a highly reactive, monoligated palladium(0) species, which is crucial for efficient oxidative addition.[8]
-
Facilitating Transmetalation: The electronic properties of these ligands enhance the electron density on the palladium center, which can facilitate the transmetalation step.
-
Stabilizing the Catalytic Species: These advanced ligands also stabilize the palladium catalyst, preventing decomposition and leading to higher overall reaction efficiency.
The interplay between the catalyst, ligand, base, and solvent is critical for success. The following diagram illustrates the catalytic cycle, highlighting the key stages where steric hindrance can be problematic.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Strategic Selection of Catalytic Systems
The success of a challenging Suzuki-Miyaura coupling with a sterically hindered boronic acid is highly dependent on the judicious choice of the catalyst, ligand, base, and solvent. The following table provides a summary of commonly employed and highly effective catalyst systems for such transformations.
| Catalyst/Precatalyst | Ligand | Recommended Bases | Common Solvents | Key Applications & Considerations |
| Pd(OAc)₂, Pd₂(dba)₃ | Buchwald Ligands: - XPhos- SPhos- RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuOK | Toluene, Dioxane, THF, 2-MeTHF | Excellent for a broad range of sterically hindered aryl and heteroaryl couplings. The choice of ligand can be substrate-dependent.[3][7] |
| Pd(OAc)₂, Pd₂(dba)₃ | NHC Ligands: - IPr- PEPPSI-IPr | t-BuOK, K₃PO₄ | Toluene, Dioxane | Highly active and stable catalysts, effective for tetra-ortho-substituted biaryls.[6][7] |
| Pd(OAc)₂ | Specialized Ligands: - AntPhos- BI-DIME | K₃PO₄, t-BuOK | Toluene, Xylenes | Designed for extremely hindered substrates, including those leading to hexaalkylbenzenes.[9][10] |
| NiCl₂(PPh₃)₂ | ProPhos Ligands | K₃PO₄ | 2-MeTHF/H₂O, i-PrOH | A cost-effective alternative to palladium, particularly for heteroaromatic couplings.[11] |
The following workflow provides a decision-making framework for selecting the optimal reaction conditions for a sterically hindered Suzuki-Miyaura coupling.
Caption: Decision workflow for selecting coupling conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with a Hindered Boronic Acid
This protocol provides a general procedure for the coupling of a sterically hindered aryl bromide with a sterically hindered boronic acid using a palladium/Buchwald ligand system. Note: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Sterically hindered boronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and finely ground potassium phosphate (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Inactive catalyst or ligand.2. Insufficiently inert atmosphere.3. Degradation of boronic acid. | 1. Use a fresh batch of catalyst and ligand. Consider a pre-catalyst.2. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.[3]3. Use a slight excess of the boronic acid or consider converting it to a more stable derivative like a pinacol ester or trifluoroborate salt. |
| Formation of Homocoupled Boronic Acid | Presence of oxygen. | Rigorously exclude oxygen from the reaction mixture. |
| Protodeboronation (Loss of Boronic Acid Group) | 1. Reaction temperature is too high.2. Base is too strong for the substrate. | 1. Lower the reaction temperature and monitor for longer reaction times.2. Switch to a milder base such as K₂CO₃ or Cs₂CO₃. |
| Slow Reaction Rate | Insufficient thermal energy or catalyst activity. | 1. Increase the reaction temperature, potentially using a higher-boiling solvent like xylenes.[8]2. Switch to a more active ligand system, such as an NHC-based catalyst.[6]3. Consider the use of microwave irradiation to accelerate the reaction.[6] |
Conclusion
The C-C bond formation with sterically hindered boronic acids, while challenging, is a readily achievable transformation with the appropriate selection of modern catalytic systems and careful optimization of reaction conditions. The use of bulky, electron-rich ligands has revolutionized the field, enabling the synthesis of previously inaccessible, highly substituted molecular architectures. By understanding the mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently tackle these demanding couplings and accelerate their research and development programs.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Application of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid in the Synthesis of Advanced Organic Emitters for High-Performance Displays
Introduction: The Imperative for Advanced Emitter Materials
The evolution of organic light-emitting diodes (OLEDs) from a niche technology to the dominant force in high-end displays has been propelled by continuous innovation in materials science. The efficiency, color purity, and operational lifetime of an OLED device are intrinsically linked to the molecular architecture of its emissive layer. Hole-transporting materials (HTMs) and electron-transporting materials (ETMs) play crucial roles, but it is the emitter that dictates the fundamental photophysical characteristics of the device.[1] This application note provides a detailed protocol and scientific rationale for the use of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid (CAS No. 957035-10-8) as a key building block in the synthesis of novel organic materials, particularly focusing on the development of blue-emitting compounds for next-generation displays.[2][3]
The subject boronic acid is a uniquely functionalized precursor. The presence of a fluorine atom and a bromine atom on the phenyl ring allows for precise control over the electronic properties and reactivity of the molecule. The fluorine substituent can enhance the thermal stability and influence the HOMO/LUMO energy levels of the final material, which is a critical aspect in tuning the emission color and improving charge injection/transport.[2] The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[4] The benzyloxy group provides steric bulk, which can be exploited to control intermolecular interactions and prevent aggregation-caused quenching in the solid state, a common failure mode for organic emitters.
This guide is intended for researchers and synthetic chemists in the fields of materials science and drug development. It will provide a comprehensive, field-proven framework for leveraging the unique properties of this compound in the creation of bespoke organic materials.
Core Concept: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile and powerful method for the synthesis of biaryl compounds, which are common structural motifs in organic electronic materials.[4] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid) with an organic halide. The general catalytic cycle is depicted below.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of a Blue-Emitting Fluorene-Based Co-polymer
This protocol details the synthesis of a blue-emitting material by coupling this compound with a dibrominated fluorene derivative. Fluorene-based polymers are widely used in OLEDs due to their high photoluminescence quantum yields and excellent thermal stability.[5]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Purity | Supplier |
| This compound | 957035-10-8 | 324.94 | >98% | Commercial Supplier |
| 2,7-Dibromo-9,9-dihexylfluorene | 187346-56-1 | 506.43 | >99% | Commercial Supplier |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | >99% | Commercial Supplier |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% | Commercial Supplier |
| Toluene | 108-88-3 | 92.14 | Anhydrous | Commercial Supplier |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous | Commercial Supplier |
| Deionized Water | 7732-18-5 | 18.02 | - | In-house |
Experimental Workflow
Figure 2: General experimental workflow for the Suzuki coupling synthesis.
Step-by-Step Protocol
-
Reaction Setup:
-
To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (0.325 g, 1.0 mmol), 2,7-Dibromo-9,9-dihexylfluorene (0.506 g, 1.0 mmol), and potassium carbonate (0.415 g, 3.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.023 g, 0.02 mmol, 2 mol%).
-
-
Reaction Execution:
-
To the flask, add a degassed mixture of toluene (20 mL) and deionized water (5 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously under a positive pressure of argon.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 30 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with toluene (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to yield the desired polymer.
-
Expected Results and Characterization
The resulting polymer is expected to be a white to off-white solid. The incorporation of the fluorinated benzyloxy-phenyl side chains is designed to impart specific photophysical properties.
| Property | Expected Outcome |
| Yield | 70-85% |
| Appearance | White to off-white powder |
| Solubility | Soluble in common organic solvents (Toluene, THF, Dichloromethane) |
| UV-Vis Absorption (λₘₐₓ) | ~350-380 nm in THF solution |
| Photoluminescence (λₑₘ) | ~420-450 nm (blue emission) in THF solution |
| Quantum Yield (Φ) | > 60% |
Characterization Techniques:
-
¹H and ¹³C NMR: To confirm the structure of the polymer and the successful coupling.
-
¹⁹F NMR: To verify the incorporation of the fluorine-containing monomer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
UV-Vis and Photoluminescence Spectroscopy: To characterize the optical properties of the material in solution and as a thin film.[6]
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for assessing its suitability for use in an OLED device.
Application in Organic Photovoltaics (OPVs)
While the primary focus of this note is on OLEDs, the unique electronic properties imparted by the this compound monomer also make the resulting polymers potential candidates for use as hole-transporting materials (HTMs) in organic solar cells.[7] The fluorine atom can help to lower the HOMO energy level, which can lead to a better energy level alignment with the perovskite or organic donor layer, facilitating efficient hole extraction and improving the open-circuit voltage (Voc) of the device.
Application in Fluorescent Sensors
Boronic acids are known to interact with diols, a property that has been widely exploited in the development of fluorescent sensors for saccharides and other biologically relevant molecules.[8] While the primary application of the title compound is in materials synthesis via Suzuki coupling, the boronic acid moiety itself could be utilized in sensing applications. The synthesis of novel fluorophores incorporating this building block could lead to sensors with unique photophysical responses upon binding to target analytes.
Conclusion and Future Outlook
This compound is a versatile and highly promising building block for the synthesis of advanced organic materials. Its trifunctional nature—a boronic acid for coupling, a bromine for further functionalization or polymerization, a fluorine for electronic tuning, and a bulky benzyloxy group for solid-state morphology control—provides synthetic chemists with a powerful tool to create novel materials with tailored properties. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the potential of this compound in the development of next-generation OLEDs, organic solar cells, and fluorescent sensors. The continued exploration of such multi-functionalized precursors will undoubtedly pave the way for further advancements in the field of organic electronics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN111647011A - Preparation method of monohalogenated phenylboronic acid - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 6. 1993-03-9 | 2-Fluorophenylboronic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. KR101695270B1 - Spyro-typed organic materials and organic electroluminescent device utilizing the same - Google Patents [patents.google.com]
- 8. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
Application Notes and Protocols: Large-Scale Synthesis Considerations for Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its widespread adoption in the pharmaceutical and fine chemical industries is a testament to its reliability and versatility.[2][3] However, transitioning this powerful reaction from the laboratory bench to a large-scale manufacturing setting introduces a unique set of challenges that demand careful consideration of catalyst systems, reaction parameters, process safety, and economic viability. This guide provides an in-depth analysis of these critical factors, offering field-proven insights and detailed protocols to facilitate the successful scale-up of Suzuki coupling reactions.
The Foundation: Understanding the Catalytic Cycle on a Macro Scale
At its core, the Suzuki coupling mechanism involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] While this cycle is well-understood on a laboratory scale, its implications for large-scale synthesis are profound. Each step can be influenced by a multitude of factors that become magnified at scale, impacting reaction kinetics, product purity, and overall process efficiency.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Critical Process Parameters for Scale-Up
Successful large-scale Suzuki couplings hinge on the meticulous optimization of several key parameters. The interplay between these factors is complex, and a holistic approach is necessary to achieve a robust and reproducible process.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of palladium source and ligand is arguably the most critical decision in developing a scalable Suzuki coupling process. While numerous catalyst systems have been developed, their performance can vary dramatically depending on the specific substrates and reaction conditions.
Palladium Precatalysts:
-
Pd(0) sources: Complexes like Pd₂(dba)₃ are often used in the lab, but their stability can be a concern on a larger scale, as they can decompose to form inactive palladium black.[5]
-
Pd(II) sources: Bench-stable precatalysts such as Pd(OAc)₂ and PdCl₂(L)₂ (where L is a phosphine ligand) are frequently preferred for industrial applications. These require an in-situ reduction to the active Pd(0) species.[5]
-
Pre-formed Catalysts: Modern, well-defined precatalysts, such as those from the Buchwald and PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) families, offer high activity and stability, often allowing for lower catalyst loadings.[5][6]
Ligand Design and its Impact:
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Key considerations for ligand selection include:
-
Electron-rich ligands: These promote the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[5]
-
Bulky ligands: Sterically hindered ligands facilitate the reductive elimination step, leading to faster product formation and can also suppress side reactions like beta-hydride elimination.[5]
| Ligand Type | Key Characteristics | Common Examples | Ideal For |
| Monodentate Phosphines | Simple, readily available | PPh₃, P(t-Bu)₃, PCy₃ | General purpose, cost-effective |
| Bulky Biarylphosphines | High activity, good for hindered substrates | XPhos, SPhos, RuPhos | Challenging couplings, low catalyst loadings |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, thermally stable | IPr, SIMes | High-temperature reactions, electron-rich substrates |
| Bidentate Phosphines | Form stable complexes | dppf, Xantphos | Cross-couplings requiring high stability |
Screening and Optimization: Due to the substrate-dependent nature of catalyst performance, high-throughput experimentation (HTE) is often employed to rapidly screen a diverse array of catalysts and ligands to identify the optimal system for a given transformation.[7]
Solvent and Base Selection: The Reaction Environment
The choice of solvent and base is critical for ensuring efficient reaction kinetics, managing solubility of reagents and intermediates, and facilitating product isolation.
Solvents:
-
Aqueous Biphasic Systems: A common approach for large-scale Suzuki couplings involves a mixture of an organic solvent (e.g., toluene, THF, dioxane) and an aqueous phase.[8] This facilitates the use of inorganic bases and can simplify workup.
-
Polar Aprotic Solvents: Solvents like DMF and NMP can be effective but may require more rigorous purification procedures.[9]
-
"Green" Solvents: The use of water or alcohols as the primary solvent is gaining traction due to environmental and economic advantages.[10]
Bases:
The base plays a crucial role in the transmetalation step. The choice of base depends on the reactivity of the substrates and the solvent system.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH) are commonly used, especially in aqueous systems.[8]
-
Organic Bases: Amines like triethylamine (NEt₃) are also employed, particularly in anhydrous conditions.
-
Stronger Bases: For less reactive substrates, stronger bases like alkoxides (KOtBu) may be necessary.[8]
The combination of solvent and base can significantly impact reaction rates and selectivity. For instance, the use of a phase-transfer catalyst in biphasic systems can dramatically enhance the reaction rate.[11]
Management of Reaction Stoichiometry and Temperature
Stoichiometry: While laboratory-scale reactions may use a slight excess of the boronic acid derivative, on a large scale, it is economically desirable to use near-stoichiometric amounts of reactants. However, the stability of the boronic acid must be considered, as some can undergo decomposition under the reaction conditions.[12]
Temperature: Reaction temperature is a critical process parameter that must be carefully controlled.[13] Higher temperatures can increase reaction rates but may also lead to the formation of impurities and catalyst decomposition.[14][15] For exothermic reactions, careful consideration of heat transfer in large reactors is essential to prevent thermal runaways.[16]
Caption: A workflow for the optimization and scale-up of Suzuki coupling reactions.
Impurity Control and Product Purification
A significant challenge in large-scale synthesis is the control and removal of impurities. Common impurities in Suzuki couplings include:
-
Homocoupling products: Resulting from the coupling of two molecules of the boronic acid or the aryl halide.[11]
-
Protodeborylation products: Hydrolysis of the boronic acid to the corresponding arene.[17]
-
Residual Palladium: The final active pharmaceutical ingredient (API) must meet stringent limits for residual palladium content (typically ≤10 ppm).[6]
Strategies for Impurity Control:
-
Reaction Optimization: Careful control of reaction conditions, such as temperature and stoichiometry, can minimize the formation of byproducts.
-
Degassing: Removing dissolved oxygen from the reaction mixture is crucial to prevent oxidative side reactions that can lead to homocoupling.[17]
-
Palladium Scavenging: After the reaction is complete, various techniques are employed to remove residual palladium, including:
-
Crystallization: Often the most effective method for removing impurities.
-
Adsorbents: Activated carbon, silica gel, or specialized scavengers can be used to bind and remove palladium.
-
Extraction: Liquid-liquid extraction can be used to partition the palladium into an aqueous phase.
-
Process Safety and Economic Considerations
Process Safety:
-
Exotherms: Suzuki couplings can be exothermic, and the potential for thermal runaway must be assessed, especially when using reactive starting materials.[16]
-
Reagent Handling: The safe handling of flammable solvents, pyrophoric reagents (if used), and toxic materials is paramount.
-
Pressure: Some reactions may be run under pressure to achieve the desired temperature, requiring appropriate equipment and safety protocols.[13]
Economic Viability:
-
Cost of Goods (CoGs): The cost of the palladium catalyst, ligands, and starting materials is a major factor in the overall economic viability of the process.
-
Process Mass Intensity (PMI): Minimizing the amount of solvent and other reagents used is a key goal of green chemistry and improves the economic and environmental profile of the synthesis.
-
Catalyst Loading: Reducing the catalyst loading to the lowest possible level without compromising reaction performance is a primary objective of process development.[6]
-
Cycle Time: Optimizing reaction times and streamlining workup and purification procedures can significantly reduce manufacturing costs.
Protocol: Representative Large-Scale Suzuki Coupling
This protocol outlines a general procedure for a large-scale Suzuki coupling reaction. Note: This is a representative example and must be adapted and optimized for specific substrates and equipment.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.
-
Temperature probe and controller.
-
Addition funnel.
-
Inert atmosphere (nitrogen or argon).
-
Aryl halide (1.0 equiv).
-
Boronic acid or ester (1.05-1.2 equiv).
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.1-1.0 mol%).
-
Phosphine ligand (e.g., SPhos, 0.2-2.0 mol%).
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent (e.g., Toluene/Water mixture).
-
Palladium scavenger (e.g., activated carbon).
Procedure:
-
Reactor Setup and Inerting:
-
Assemble the reactor system and ensure all connections are secure.
-
Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.
-
-
Reagent Charging:
-
Charge the reactor with the aryl halide, boronic acid, and base under a positive pressure of nitrogen.
-
Add the solvent system to the reactor.
-
-
Degassing:
-
Degas the reaction mixture by bubbling nitrogen through the solution for 15-30 minutes while stirring.
-
-
Catalyst Addition:
-
In a separate, inerted vessel, prepare a solution of the palladium precatalyst and ligand in a small amount of the reaction solvent.
-
Transfer the catalyst solution to the reactor via cannula or an addition funnel.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
-
Workup and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water and/or brine.
-
Treat the organic layer with a palladium scavenger (e.g., activated carbon) and stir for a specified time.
-
Filter the mixture to remove the scavenger.
-
Concentrate the organic layer under reduced pressure.
-
-
Purification:
-
Purify the crude product by crystallization from a suitable solvent system to obtain the final product with the desired purity and low residual palladium levels.
-
Conclusion
The successful scale-up of Suzuki coupling reactions is a multifaceted endeavor that requires a deep understanding of the underlying chemistry and careful attention to a wide range of process parameters. By systematically addressing catalyst and ligand selection, solvent and base effects, impurity control, and process safety, researchers and drug development professionals can effectively translate this powerful synthetic tool from the laboratory to an industrial manufacturing setting, enabling the efficient and cost-effective production of valuable molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
Troubleshooting & Optimization
overcoming low yield in Suzuki coupling with 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid
Topic: Overcoming Low Yield in Suzuki Coupling with 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid
For: Researchers, Scientists, and Drug Development Professionals
From: The Office of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies for a particularly challenging Suzuki-Miyaura cross-coupling reaction: the use of this compound. The unique steric and electronic properties of this substrate often lead to frustratingly low yields. This document will walk you through the causality of common failures and provide field-proven protocols to systematically overcome them.
Troubleshooting Guide: Diagnosis and Solutions
This section is structured to address the most common failure mode—low conversion to the desired product—by dissecting the key components of the catalytic cycle.
Problem: My reaction has stalled, showing low conversion and significant starting material.
This is the most frequent issue encountered with this substrate. The cause is often multifaceted, stemming from the inherent difficulty of the coupling. The substrate this compound presents a "double-whammy" of steric and electronic challenges. The ortho-fluoro and ortho-bromo groups, combined with the adjacent bulky benzyloxy group, create significant steric hindrance around the palladium center. This congestion can impede multiple steps in the catalytic cycle.
Q1: Is my catalyst system optimal for this sterically demanding coupling?
Likely Cause: Standard catalysts, such as Pd(PPh₃)₄, are often completely ineffective for substrates this hindered.[1] The catalytic cycle, particularly the final reductive elimination step, is severely slowed by steric clash. To overcome this, the catalyst system must feature bulky, electron-rich phosphine ligands.
Expert Insight: These specialized ligands serve two primary functions:
-
Promote Reductive Elimination: Their steric bulk forces the two organic partners on the palladium center into a conformation that facilitates the final bond-forming step.[2][3]
-
Enhance Oxidative Addition: Their electron-donating nature increases the electron density on the palladium, accelerating the initial oxidative addition of the aryl bromide.[4]
Solution: Employ Modern Buchwald-Type Ligands and Pre-catalysts.
The development of dialkylbiaryl phosphine ligands (Buchwald ligands) has revolutionized difficult cross-couplings.[4] Using a pre-catalyst, which is an air-stable Pd(II) source complexed with the ligand, ensures the rapid and efficient generation of the active Pd(0) species in the reaction mixture.[5][6]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Catalyst selection workflow for hindered substrates.
Recommended Catalyst Systems for Hindered Couplings
| Pre-catalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| XPhos Pd G3/G4 | XPhos | 1 - 2 | Excellent for sterically demanding aryl bromides and chlorides; highly active.[5] |
| SPhos Pd G2 | SPhos | 1 - 3 | Broad utility, known to accelerate reductive elimination.[7] |
| RuPhos Pd G3 | RuPhos | 1 - 3 | Effective for a wide range of challenging heterocyclic and hindered couplings.[8][9] |
Q2: Have I chosen the correct base to drive the reaction?
Likely Cause: The choice of base is critical for activating the boronic acid in the transmetalation step, which is often rate-limiting.[6][10] A base that is too weak may not form the reactive boronate "ate" complex efficiently. Conversely, a base that is too strong or too nucleophilic can promote side reactions. For hindered systems, a stronger, non-nucleophilic base is often required.
Expert Insight: The base activates the boronic acid, making it a more effective nucleophile for transfer to the palladium center.[11] For challenging substrates where transmetalation is slow, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often superior to weaker bases like sodium or potassium carbonate.[1][10]
Solution: Screen Strong, Non-Nucleophilic Bases.
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for difficult couplings. It is strong enough to promote the reaction but is generally not nucleophilic enough to cause significant side reactions.
-
Cesium Carbonate (Cs₂CO₃): The large, soft cesium cation can have a beneficial effect on reaction rates, though the mechanism is complex. It is an excellent choice for many hindered systems.
-
Potassium tert-butoxide (KOtBu): While very strong, this base should be used with caution as it can promote decomposition pathways if not used under strictly controlled conditions.[12]
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: The Suzuki-Miyaura catalytic cycle.
Problem: My starting material is consumed, but I see byproducts instead of my desired product.
The formation of byproducts points to competing reaction pathways that are out-pacing the desired cross-coupling. With your specific boronic acid, the most likely culprit is protodeboronation.
Q3: Is protodeboronation consuming my boronic acid?
Likely Cause: Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond.[13][14] This side reaction consumes your nucleophile and is a major issue with electron-deficient or unstable boronic acids, especially under basic conditions at elevated temperatures.[15][16][17] The ortho-fluoro group on your substrate makes it more susceptible to this decomposition pathway.
Expert Insight: The rate of productive Suzuki coupling must be faster than the rate of protodeboronation.[14] If the catalytic cycle is slow (due to steric hindrance), the boronic acid sits in the basic reaction mixture for longer, increasing the opportunity for it to decompose.
Solutions to Mitigate Protodeboronation:
-
Use a Highly Active Catalyst System: This is the most effective strategy. By using a catalyst like XPhos Pd G3, you accelerate the productive coupling, minimizing the time the boronic acid is exposed to decomposition conditions.[18][19]
-
Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they also accelerate decomposition.[20] Once you have an active catalyst system, try running the reaction at a lower temperature (e.g., 60-80 °C).
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronic ester (e.g., a pinacol or MIDA ester) or a potassium aryltrifluoroborate salt.[8][20][21] These derivatives are more robust and slowly release the active boronic acid into the reaction, keeping its instantaneous concentration low and minimizing decomposition.[13][14]
Experimental Protocols
Protocol 1: High-Activity Suzuki Coupling for Hindered Substrates
This protocol is a robust starting point for the coupling of this compound with a generic aryl halide partner.
Reaction Setup (Strictly Anaerobic):
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[22]
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Add degassed solvent (e.g., 1,4-Dioxane or Toluene, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.[20]
-
Place the vial in a preheated oil bath or heating block and stir vigorously at 80-100 °C.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q: Why is an ortho-fluoro group problematic? A: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step.[23] It also contributes to the overall steric profile and can make the boronic acid more prone to protodeboronation.[15]
Q: My reaction turned black immediately. Is my catalyst dead? A: Not necessarily. The formation of black palladium nanoparticles (Pd black) is common in many Suzuki couplings and often indicates the generation of the active Pd(0) species.[24] However, if the reaction fails to proceed, it could indicate catalyst decomposition. Ensure your reagents and solvent are rigorously deoxygenated, as oxygen can deactivate the catalyst.[25]
Q: Should I use anhydrous or aqueous conditions? A: This is a critical point of optimization. While many Suzuki couplings benefit from a small amount of water (e.g., using a 4:1 Dioxane:H₂O mixture), which can help solubilize the base and facilitate boronate formation, water is also a reactant in the undesired protodeboronation pathway.[14][26][27] For a substrate this prone to decomposition, starting with strictly anhydrous conditions is recommended.[28] If solubility of the base is an issue under anhydrous conditions, consider using a solvent like 2-MeTHF with a soluble base like potassium tert-butoxide.
Q: Can I pre-form the boronate to improve the reaction? A: Yes, in some cases, pre-stirring the boronic acid and the base (e.g., K₃PO₄) in the solvent for 15-30 minutes before adding the catalyst and aryl halide can be beneficial. This ensures the active boronate "ate" complex is formed and ready for the transmetalation step as soon as the catalyst becomes active.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. benchchem.com [benchchem.com]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. reddit.com [reddit.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Protodeboronation of Fluorinated Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protodeboronation, an undesired side reaction, when working with fluorinated phenylboronic acids in cross-coupling reactions. This resource is designed to provide not only solutions but also a foundational understanding of the underlying chemical principles to empower you in your experimental design.
Introduction: The Challenge of Protodeboronation
Fluorinated phenylboronic acids are invaluable reagents in organic synthesis, particularly in the pharmaceutical industry, for introducing fluorine-containing motifs that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. However, their utility is often hampered by a competing side reaction known as protodeboronation.[1]
Protodeboronation is the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, leading to the formation of a defluorinated arene byproduct and a reduction in the yield of the desired cross-coupled product.[1][2] This reaction is particularly prevalent with electron-deficient arylboronic acids, a category to which many fluorinated phenylboronic acids belong due to the electron-withdrawing nature of fluorine.[3][4]
This guide will equip you with the knowledge to diagnose, mitigate, and manage protodeboronation, ensuring more efficient and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with fluorinated phenylboronic acids?
A1: Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] This is a significant side reaction in Suzuki-Miyaura cross-coupling, as it consumes the boronic acid, reducing the yield of the desired product.[1][2] Fluorinated phenylboronic acids are particularly susceptible because the electron-withdrawing fluorine atoms make the ipso-carbon more electron-deficient and thus more prone to protonolysis.[3][4]
Q2: I'm observing a significant amount of the corresponding fluoroarene byproduct in my reaction. Is this likely due to protodeboronation?
A2: Yes, the presence of the fluoroarene (the arene without the boronic acid group) is a strong indicator of protodeboronation.[2] This side reaction is often exacerbated by factors such as high temperatures, the presence of water, and the choice of base.[5][6]
Q3: Can the position of the fluorine atom on the phenyl ring affect the rate of protodeboronation?
A3: Absolutely. The position of the fluorine substituent has a notable impact. Ortho-fluorine substituents can accelerate protodeboronation.[4][7] This is attributed to electronic effects and potential intramolecular interactions that stabilize the transition state of the C-B bond cleavage.[8]
Q4: Are boronic esters more stable than boronic acids towards protodeboronation?
A4: Generally, yes. Converting a boronic acid to a boronic ester, such as a pinacol (Bpin) or MIDA (N-methyliminodiacetic acid) ester, can significantly enhance its stability and reduce the rate of protodeboronation.[1][2][9] These esters protect the boron center from premature hydrolysis and subsequent protodeboronation.[10]
Q5: How does the choice of base influence protodeboronation?
A5: The base plays a crucial role. While a base is necessary to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, strong bases and high pH can also accelerate protodeboronation.[6][11] The formation of the boronate species ([ArB(OH)₃]⁻) under basic conditions is a key step in both the desired coupling and the undesired protodeboronation pathway.[1][7]
Troubleshooting Guide: A Deeper Dive into Experimental Challenges
This section provides a structured approach to troubleshooting common issues related to protodeboronation.
Problem 1: Low Yield of the Desired Cross-Coupled Product with Significant Protodeboronated Byproduct
Potential Causes:
-
Reaction Conditions are Too Harsh: High temperatures and prolonged reaction times can favor protodeboronation over the desired cross-coupling.
-
Inappropriate Base Selection: Strong bases or high concentrations of base can accelerate the rate of protodeboronation.[11]
-
Presence of Excess Water: Water is a reactant in the protodeboronation pathway.[12]
-
Slow Transmetalation Step: If the transmetalation step of the Suzuki-Miyaura cycle is slow, the activated boronic acid has a longer residence time in the reaction mixture, increasing the likelihood of protodeboronation.[13]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield due to protodeboronation.
Experimental Protocols:
-
Protocol 1: Temperature and Time Screening:
-
Set up a parallel array of reactions.
-
Keep all other parameters (reagents, concentrations, catalyst) constant.
-
Vary the temperature in 10 °C increments (e.g., 60 °C, 70 °C, 80 °C).
-
At each temperature, take aliquots at different time points (e.g., 1h, 2h, 4h, overnight).
-
Analyze the aliquots by LC-MS or GC-MS to determine the ratio of desired product to protodeboronated byproduct.
-
-
Protocol 2: Base Screening:
-
Set up parallel reactions using the optimal temperature and time from Protocol 1.
-
Screen a panel of bases, including both inorganic (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and organic bases (if applicable).[11]
-
Maintain a consistent molar equivalence of the base across all reactions.
-
Analyze the final reaction mixtures to identify the base that provides the best product-to-byproduct ratio.
-
Problem 2: Inconsistent Reaction Outcomes and Poor Reproducibility
Potential Causes:
-
Degradation of Fluorinated Phenylboronic Acid Upon Storage: Boronic acids can be sensitive to air and moisture, leading to the formation of boroxines (cyclic anhydrides) or gradual protodeboronation over time.[5]
-
Variable Water Content in Solvents and Reagents: The amount of water present can significantly impact the rate of protodeboronation.[12]
-
Catalyst Inactivity: An inefficient catalyst can lead to a sluggish reaction, allowing more time for the side reaction to occur.[5]
Solutions and Best Practices:
-
Boronic Acid Quality Control:
-
Always check the purity of your fluorinated phenylboronic acid by NMR before use, especially if it has been stored for an extended period.
-
Store sensitive boronic acids under an inert atmosphere (argon or nitrogen) and in a desiccator.
-
-
Solvent and Reagent Handling:
-
Catalyst Selection and Handling:
The "Slow-Release" Strategy: A Proactive Approach
For particularly unstable fluorinated phenylboronic acids, a "slow-release" strategy can be highly effective.[19][20] This involves using a stable boronic acid derivative, such as a MIDA boronate, which slowly hydrolyzes under the reaction conditions to release the active boronic acid at a low concentration.[9] This ensures that the concentration of the unstable boronic acid is kept to a minimum, thereby suppressing protodeboronation.[19]
Mechanism: Protodeboronation vs. Suzuki-Miyaura Coupling
Caption: Competing pathways of the boronate intermediate.
Data Summary: Factors Influencing Protodeboronation
| Factor | Impact on Protodeboronation Rate | Recommended Mitigation Strategy |
| Temperature | Increases with higher temperature | Optimize for the lowest effective temperature. |
| Base Strength | Generally increases with stronger bases | Screen for milder bases (e.g., K₃PO₄, Cs₂CO₃).[11] |
| Water Content | Increases with higher water concentration | Use anhydrous solvents and reagents.[12] |
| Fluorine Position | Ortho-substitution can accelerate the rate | Be particularly cautious with ortho-fluorinated substrates.[4][7] |
| Boron Species | Boronic acids are more susceptible | Use more stable boronic esters (Bpin, MIDA).[1][2][9] |
| Catalyst Activity | High rates can be observed with slow catalysts | Employ highly active catalyst systems to ensure rapid coupling.[18][21] |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 18. pubs.acs.org [pubs.acs.org]
- 19. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Sterically Hindered Suzuki-Miyaura Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing sterically hindered Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of coupling sterically demanding substrates. As Senior Application Scientists, we have curated this information to blend theoretical understanding with practical, field-tested solutions.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem-solving.
Issue 1: Low to No Product Yield
Question: I am attempting a Suzuki-Miyaura coupling with a sterically hindered aryl halide and a bulky boronic acid, but I'm observing very low or no conversion to the desired product. What are the likely causes and how can I improve my yield?
Answer:
Low yields in sterically hindered Suzuki couplings are a common challenge, primarily due to the steric impediment at various stages of the catalytic cycle.[1] The bulky nature of the substrates can hinder oxidative addition, transmetalation, and reductive elimination.[2][3] Here’s a prioritized troubleshooting strategy:
-
Re-evaluate Your Catalyst-Ligand System: This is the most critical factor for success with hindered substrates.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective.
-
Expert Insight: The key is to use a ligand that promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[4] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are the industry standard for these challenging couplings.[1][5] These ligands facilitate both the oxidative addition of the hindered aryl halide and accelerate the final reductive elimination step.[2] For exceptionally demanding couplings, such as the formation of tetra-ortho-substituted biaryls, specialized ligands like BI-DIME or AntPhos may be necessary.[6][7]
-
-
Optimize the Base: The base's role is to activate the boronic acid to form a more nucleophilic boronate "ate" complex, facilitating transmetalation.[8] For sterically hindered substrates, the choice of base is paramount.
-
Causality: A base that is too weak may not efficiently generate the boronate complex, stalling the reaction. Conversely, an overly strong base can lead to unwanted side reactions, including degradation of starting materials or the product.[9]
-
Recommendations:
-
Moderately Strong Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent starting points.[1][8] The "cesium effect" is well-documented, with Cs₂CO₃ often providing superior results in challenging couplings.[8]
-
Stronger Bases: For particularly unreactive substrates, a stronger base like potassium tert-butoxide (K-t-BuOK) might be required.[1]
-
Fluoride Bases: Potassium fluoride (KF) can be effective, especially when substrates have base-labile functional groups.[5]
-
-
-
Solvent Selection and Temperature: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
-
Recommendations: Anhydrous, aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices.[4] For sluggish reactions, increasing the temperature by using a higher-boiling solvent like xylenes can be beneficial.[6]
-
Expert Insight: While polar aprotic solvents like DMF or acetonitrile can sometimes be effective, they can also influence reaction selectivity in unexpected ways.[10][11] It's crucial to consider the specific substrate combination when selecting a solvent.
-
-
Increase Reaction Temperature: Steric hindrance increases the activation energy for the reaction steps. Supplying more thermal energy can often overcome this barrier. If your reaction is proceeding slowly at 80 °C, consider cautiously increasing the temperature to 100-120 °C.[1]
Issue 2: Significant Protodeboronation of the Boronic Acid
Question: I am observing a significant amount of the protodeboronated side product from my boronic acid starting material. What is causing this and how can I minimize it?
Answer:
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common and frustrating side reaction.[12] It is often exacerbated by the presence of water and a strong base.[13]
-
Use a Milder Base: Strong bases can accelerate the decomposition of the boronic acid. Switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can often mitigate this issue.[9]
-
Anhydrous Conditions: While a small amount of water can sometimes be beneficial for the activity of certain bases like phosphates and carbonates, excessive water can promote protodeboronation.[1] Running the reaction under strictly anhydrous conditions with a base like K₃PO₄ can be effective.[12]
-
Use More Stable Boron Reagents: If protodeboronation remains a persistent issue, consider using more stable derivatives of boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the base in the Suzuki-Miyaura reaction?
A1: The primary role of the base is to activate the boronic acid for the crucial transmetalation step.[5][15] There are two widely accepted pathways for this activation[8][16]:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻). This activated species then transfers its organic group to the palladium center.
-
Hydroxide/Alkoxide Pathway: The base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then undergoes transmetalation with the neutral boronic acid.
The operative pathway can depend on the specific base, solvent, and substrates used.[8]
Q2: How does steric hindrance affect the Suzuki-Miyaura catalytic cycle?
A2: Steric hindrance can negatively impact all three key steps of the catalytic cycle:
-
Oxidative Addition: Bulky groups on the aryl halide can impede the approach of the palladium(0) catalyst, slowing down this initial step.[2]
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be sterically hindered, especially when both coupling partners are bulky.[17]
-
Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium center, can be significantly slowed by steric repulsion between bulky ortho-substituents on the palladium complex.[3]
Q3: Can the choice of solvent change the selectivity of the reaction?
A3: Yes, the solvent can have a profound effect on selectivity, particularly in cases where a substrate has multiple potential reaction sites. For example, in the coupling of chloroaryl triflates, nonpolar solvents like THF or toluene can favor reaction at the C-Cl bond, while polar aprotic solvents like acetonitrile or DMF can switch the selectivity to favor reaction at the C-OTf bond.[10][11] This is thought to be due to the ability of polar solvents to stabilize different transition states in the oxidative addition step.[10]
Q4: Are there any alternatives to phosphine-based ligands for sterically hindered couplings?
A4: Yes, N-Heterocyclic Carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[18] NHCs are often more electron-rich and can be even bulkier than many phosphine ligands, making them highly effective for stabilizing the active palladium catalyst and promoting the challenging steps in the catalytic cycle.[1][18]
Data Summary Tables
Table 1: Common Bases for Sterically Hindered Suzuki Reactions
| Base | Strength | Common Applications & Notes | Typical Yield (%) |
| K₃PO₄ | Moderate-Strong | A versatile and reliable choice for many hindered couplings, especially with nitrogen-containing heterocycles.[8] | 90-99% |
| Cs₂CO₃ | Moderate | Often provides superior results for challenging substrates due to the "cesium effect."[8] | 90-99% |
| K₂CO₃ | Mild-Moderate | A good starting point, particularly for substrates with base-sensitive functional groups.[9] | Variable |
| KF | Mild | Effective for substrates prone to protodeboronation or with base-labile groups.[5] | Moderate to High |
| K-t-BuOK | Strong | Used for particularly unreactive substrates, such as aryl chlorides, but can cause side reactions.[1] | Variable |
Table 2: Solvent Selection Guide
| Solvent Type | Examples | Characteristics & Use Cases |
| Non-polar Aprotic | Toluene, Dioxane, THF | Generally the preferred choice for sterically hindered reactions.[4] Allows for higher reaction temperatures if needed (Toluene, Xylenes).[6] |
| Polar Aprotic | DMF, Acetonitrile, DMSO | Can be effective but may alter reaction selectivity.[10][11] Good at dissolving salts.[19] |
| Polar Protic | Alcohols (e.g., isopropanol), Water | Often used in combination with other solvents. Can be necessary for the activity of some bases but may increase protodeboronation.[13][20] |
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization.
Materials:
-
Sterically hindered aryl halide (1.0 equiv)
-
Sterically hindered boronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precatalyst, ligand, base, and boronic acid/ester.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the aryl halide, followed by the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
Protocol 2: Screening Bases and Solvents for Optimization
This high-throughput screening approach can rapidly identify optimal conditions.
Procedure:
-
In an array of reaction vials within a glovebox, dispense the palladium precatalyst/ligand solution.
-
Add the aryl halide and boronic acid/ester to each vial.
-
Add a different base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, K-t-BuOK) to designated vials.
-
Add a different degassed, anhydrous solvent (e.g., Toluene, Dioxane, THF) to designated vials.
-
Seal the vials and place them in a temperature-controlled heating block.
-
After a set time (e.g., 12-24 hours), cool the vials to room temperature.
-
Quench each reaction and analyze the crude mixture by LC-MS or GC-MS to determine the conversion and yield for each condition.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid Reactions
Welcome to the technical support center for the purification of reaction products derived from 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of compounds synthesized using this versatile building block. The unique substitution pattern of this boronic acid, featuring a bulky benzyloxy group, a bromine atom, and a fluorine atom, can introduce specific challenges in separating the desired product from unreacted starting materials, byproducts, and catalyst residues. This guide provides practical, field-proven insights to help you navigate these purification challenges effectively.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you might encounter during the purification of products from reactions involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Question 1: My final product is contaminated with unreacted this compound. How can I effectively remove it?
Answer:
Residual boronic acid is a frequent impurity. Its removal can be tackled through several methods, with the choice depending on the properties of your desired product.
-
Aqueous Basic Wash: The most straightforward approach is to exploit the acidic nature of the boronic acid. During the reaction workup, washing the organic layer with an aqueous basic solution (e.g., 1-2 M NaOH or K₂CO₃) will convert the boronic acid into its water-soluble boronate salt, which will then partition into the aqueous phase.[1][2] This method is highly effective, provided your desired product is stable to basic conditions and does not possess acidic functional groups that would cause it to be extracted as well.
-
Diethanolamine Adduct Formation: For products that are sensitive to strong bases or are also acidic, a milder approach is the formation of a diethanolamine adduct.[3][4] By stirring the crude product mixture in a suitable solvent (like methylene chloride) with diethanolamine, the boronic acid will form a crystalline adduct that often precipitates out of the solution and can be removed by filtration.[3][4]
-
Sorbitol Extraction: An alternative mild method involves extraction with a sorbitol solution. Sorbitol complexes with the boronic acid, rendering it more water-soluble and facilitating its removal into the aqueous layer.[4]
-
Flash Column Chromatography: If the above methods are not completely effective or are incompatible with your product, flash column chromatography is a reliable option. Boronic acids tend to be quite polar and can streak on silica gel. A common strategy to improve separation is to use a solvent system containing a small amount of a polar solvent like methanol. For particularly stubborn cases, a dichloromethane-methanol gradient can be effective.[1]
Experimental Protocol: Basic Aqueous Wash for Boronic Acid Removal
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1 M NaOH solution (2x).
-
Follow with a wash with brine (1x).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now depleted of the boronic acid.[5][6]
Question 2: I'm observing a significant amount of homocoupling product of the boronic acid (a symmetrical biaryl). What is the most effective purification strategy?
Answer:
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[3] The resulting symmetrical biaryl can sometimes have similar polarity to the desired cross-coupled product, making separation challenging.
-
Flash Column Chromatography: This is the most common and generally most effective method. The key is to find a solvent system that provides good separation between your desired product and the homocoupled byproduct. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often successful.[5] Careful monitoring of fractions by TLC or LC-MS is crucial.
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective and scalable purification technique.[7][8] The success of this method depends on finding a solvent or solvent system in which the desired product and the homocoupled impurity have significantly different solubilities. Common solvent systems for biaryl compounds include mixtures of hexanes and methanol, or toluene.[5][7]
-
Preparative HPLC: For very difficult separations where the polarity difference is minimal, preparative HPLC may be necessary. This technique offers much higher resolution than flash chromatography but is less suitable for large-scale purifications.
Workflow for Optimizing Purification from Homocoupling Byproduct
Caption: Decision workflow for purifying products from homocoupling byproducts.
Question 3: My purified product still contains residual palladium catalyst. How can I remove it?
Answer:
Residual palladium can be problematic, especially for pharmaceutical applications. Several methods can be employed for its removal.
-
Filtration through Celite or Silica Gel: A simple and often effective first step is to pass a solution of your crude product through a short plug of Celite or silica gel.[7] This can remove a significant portion of the palladium residues.
-
Activated Charcoal Treatment: Stirring a solution of your product with activated charcoal can effectively adsorb residual palladium. However, be aware that this can sometimes lead to loss of product due to co-adsorption. A small-scale trial is recommended first.
-
Metal Scavengers: For very low levels of palladium, commercially available metal scavengers (e.g., silica- or polymer-bound thiols or amines) can be highly effective. The crude product solution is stirred with the scavenger, which selectively binds the palladium, and is then filtered off.
-
Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of ammonium hydroxide can help to remove palladium salts.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of Suzuki-Miyaura reactions with this compound?
A1: The most common and effective purification techniques are:
-
Flash Column Chromatography: This is the workhorse for purifying products from Suzuki-Miyaura reactions, offering good resolution for a wide range of compounds.[5]
-
Recrystallization: For solid products, this is an excellent method for achieving high purity on a large scale.[7][8]
-
Liquid-Liquid Extraction: This is a crucial part of the workup to remove water-soluble impurities like the base and boronic acid residues.[1][9]
Q2: Are there any known stability issues with this compound that could affect purification?
A2: Like many boronic acids, this compound can undergo protodeboronation (cleavage of the C-B bond) under harsh basic conditions or prolonged heating.[10] This leads to the formation of 1-(benzyloxy)-4-bromo-2-fluorobenzene. This byproduct can complicate purification, so using milder bases and the lowest effective reaction temperature is advisable.[10] Additionally, boronic acids can form anhydrides (boroxines) upon storage, which can affect reactivity but are generally not a major purification concern as they are reactive in the coupling reaction.
Q3: How can I identify the impurities in my reaction mixture?
A3: A combination of analytical techniques is typically used to identify impurities:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the different components, which is invaluable for identifying starting materials, products, and byproducts.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are particularly useful for characterizing the structure of your desired product and identifying impurities, especially those related to the starting materials.[11]
Q4: Can the benzyloxy group cause any specific purification challenges?
A4: The benzyloxy group is relatively non-polar, which will influence the overall polarity of your product. This can sometimes make separation from other non-polar byproducts more challenging. Additionally, under very harsh acidic or reductive conditions (not typical for Suzuki workups), cleavage of the benzyl ether could occur, leading to a phenolic impurity. This is generally not a concern with standard purification methods.
Summary of Common Impurities and Recommended Purification Strategies
| Impurity | Common Cause | Recommended Purification Strategy |
| Unreacted this compound | Incomplete reaction | Aqueous basic wash (e.g., 1M NaOH), Diethanolamine adduct formation, Flash column chromatography |
| Homocoupled Boronic Acid | Presence of oxygen, catalyst choice | Flash column chromatography, Recrystallization (if product is solid) |
| Protodeboronated Starting Material | Harsh basic conditions, high temperature | Flash column chromatography |
| Palladium Catalyst Residues | Incomplete removal during workup | Filtration through Celite/silica, Activated charcoal treatment, Metal scavengers |
| Inorganic Salts (from base) | Reaction conditions | Aqueous washes during workup |
Purification Workflow Diagram
Caption: General purification workflow for products from this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of Steric Hindrance on 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid Reactivity
<Technical Support Center >
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid in their synthetic workflows. The unique substitution pattern of this molecule presents specific challenges, primarily related to steric hindrance. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.
Understanding the Molecule: A Steric Challenge
This compound possesses a sterically demanding architecture. The ortho-fluoro and ortho-benzyloxy groups flank the boronic acid moiety, creating significant steric congestion around the reactive center. This hindrance can impede the approach of the palladium catalyst and the coupling partner, thereby slowing down or even inhibiting key steps in the catalytic cycle.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes?
A1: Low yields with this substrate are a common challenge and typically stem from the steric hindrance around the boronic acid. This congestion primarily affects the transmetalation step of the Suzuki-Miyaura catalytic cycle. The bulky ortho-substituents (fluorine and benzyloxy group) hinder the efficient transfer of the aryl group from boron to the palladium center.[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical parameter. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[2][3]
-
Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands.[1] Ligands such as XPhos, SPhos, and RuPhos are designed to facilitate coupling of sterically demanding substrates.[2][3] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative for challenging couplings.[2] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species and accelerate the reductive elimination step.[2][3]
-
-
Base Selection: The choice of base is crucial for activating the boronic acid to form the more nucleophilic borate anion.[4][5]
-
Recommendation: Moderately strong inorganic bases are often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[2][4] For particularly stubborn reactions, a stronger base like potassium tert-butoxide (KOtBu) might be necessary, but be mindful of potential side reactions with other functional groups.[2][3]
-
-
Solvent Choice: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
-
Reaction Temperature: Sterically hindered couplings often require higher thermal energy to overcome the activation barrier.[3]
Q2: I'm observing significant protodeboronation (loss of the boronic acid group) in my reaction. How can I minimize this side reaction?
A2: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond. This is often promoted by strong bases and the presence of excess water.[4]
Troubleshooting Steps:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[4]
-
Recommendation: Switch to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4]
-
-
Anhydrous Conditions: While a small amount of water can sometimes be beneficial for dissolving certain bases, excess water can lead to hydrolysis of the boronic acid.
-
Recommendation: Use anhydrous solvents and ensure your reagents are dry. If using a hydrated base, consider its water content in your reaction setup.
-
-
Boronic Acid Stability: Boronic acids themselves can be prone to decomposition.
Q3: How does the ortho-fluoro substituent specifically impact the reactivity of this boronic acid?
A3: The ortho-fluoro group has a dual electronic and steric effect.
-
Electronic Effect: Fluorine is a strongly electron-withdrawing group, which can influence the electronics of the phenyl ring and the acidity of the boronic acid. In some cases, electron-withdrawing groups can retard the rate of solvolysis of aryltrifluoroborates, a related class of compounds.[7]
-
Steric Effect: As discussed, the fluorine atom contributes significantly to the steric bulk around the boronic acid, hindering the approach of the palladium catalyst.
-
Interaction with Palladium: There is evidence to suggest that fluoride ions can play a complex role in the Suzuki-Miyaura reaction, potentially forming complexes with the palladium center and influencing the rates of transmetalation and reductive elimination.[8]
Q4: Can the benzyloxy group cause any side reactions?
A4: The benzyloxy group is generally stable under typical Suzuki-Miyaura conditions. However, under very harsh conditions or with certain catalysts, C-O bond cleavage could be a possibility, though it is not a commonly reported issue for this substrate type in standard cross-coupling. The primary influence of the benzyloxy group is its steric bulk.
Experimental Protocols & Data
Recommended General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific coupling partner.
-
Reagent Preparation: In a reaction vessel equipped with a stir bar, add this compound (1.0 equiv.), your aryl halide coupling partner (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (e.g., XPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.[1] The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100-110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Data Summary: Recommended Conditions for Sterically Hindered Couplings
| Parameter | Recommendation | Rationale |
| Catalyst System | Palladium Precatalyst + Bulky Ligand | Overcomes steric hindrance, promotes oxidative addition and reductive elimination.[1][2][3] |
| Ligands | XPhos, SPhos, RuPhos, NHCs | Electron-rich and bulky, ideal for challenging couplings.[1][2][9] |
| Bases | K₃PO₄, Cs₂CO₃, KOtBu | Activates the boronic acid for transmetalation.[2][3][4] |
| Solvents | Toluene, Dioxane, 2-MeTHF | Anhydrous, aprotic solvents are generally preferred.[3] |
| Temperature | 80-110 °C (or higher) | Provides sufficient energy to overcome the activation barrier.[1][3] |
Visualizing the Challenge: The Suzuki-Miyaura Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights where steric hindrance from this compound poses a significant challenge.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically hindered transmetalation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Accelerating Suzuki Couplings of Ortho-Substituted Substrates
Welcome to the technical support center dedicated to one of the most persistent challenges in modern cross-coupling chemistry: the efficient synthesis of sterically hindered biaryls via the Suzuki-Miyaura reaction. Researchers, particularly in drug development, frequently encounter sluggish or failed reactions when dealing with di-, tri-, or even tetra-ortho-substituted substrates. This guide provides in-depth troubleshooting, field-proven protocols, and a mechanistic rationale to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki coupling reactions with ortho-substituted substrates so slow or failing entirely?
A1: The primary obstacle is steric hindrance. The bulky ortho substituents impede two key steps in the catalytic cycle[1][2]:
-
Oxidative Addition: The initial insertion of the Palladium(0) catalyst into the aryl-halide bond can be sterically hindered.
-
Reductive Elimination: This final, product-forming step requires the two organic partners to be in close proximity on the palladium center. Steric clash between ortho groups on both coupling partners makes it difficult for the complex to adopt the necessary conformation, thus dramatically slowing down the reaction.[2][3]
Q2: What is the single most critical parameter to optimize for these challenging couplings?
A2: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You require bulky, electron-rich phosphine ligands (often called Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[3] These specialized ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, compensating for the steric challenge.[4]
Q3: I am using an ortho-substituted aryl chloride. Why is it even more difficult?
A3: Aryl chlorides are significantly less reactive than the corresponding bromides and iodides due to the high strength of the C-Cl bond.[3][5] Cleaving this bond during the oxidative addition step requires a highly active and electron-rich catalyst system. Therefore, the combination of steric hindrance and the inertness of the C-Cl bond presents a formidable challenge, necessitating the most advanced and active catalyst systems.[3][6]
Q4: My starting materials are consumed, but my yield is low, and I see significant byproducts. What's happening?
A4: This common scenario often points to two major side reactions:
-
Protodeboronation: The boronic acid/ester is replaced by a hydrogen atom from a proton source (like water) before it can couple.[7] This is especially problematic with electron-deficient boronic acids.
-
Homocoupling: Two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[5] Rigorous exclusion of oxygen is critical to minimize this.[7]
Troubleshooting Guide: From Stalled Reactions to High Yields
Issue 1: The reaction is extremely slow, has stalled, or shows no conversion.
This is the most frequent issue and is almost always related to an insufficiently active catalyst system or suboptimal conditions for the sterically demanding substrates.
Solution A: Upgrade Your Catalyst System
The synergy between the palladium source and the ligand is crucial. For hindered substrates, the ligand does the "heavy lifting."
-
Rationale: Bulky, electron-rich ligands stabilize the monomeric Pd(0) species, which is the active catalyst. Their steric bulk promotes the reductive elimination step, while their electron-donating ability facilitates the oxidative addition of even unreactive aryl chlorides.[1][3] N-heterocyclic carbenes (NHCs) are excellent alternatives that offer high stability and activity.[6][8]
-
Actionable Steps:
-
Switch from simple phosphine ligands (e.g., PPh₃) to a specialized ligand for hindered couplings.
-
Consider using pre-formed palladium precatalysts (e.g., XPhos Pd G3/G4) which are air-stable and generate the active LPd(0) species more reliably.[9]
-
| Table 1: Recommended Ligands for Sterically Hindered Suzuki Couplings | ||
| Ligand Class | Examples | Key Advantages & Use Cases |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly effective and versatile for a broad range of hindered aryl halides, including chlorides. The go-to choice for many applications.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer excellent thermal stability and high activity, particularly for aryl chlorides. Can be generated in situ or used in palladacycle precatalysts.[6][8][10] |
| Specialized Phosphines | AntPhos, BI-DIME | Designed for extremely demanding couplings, such as forming tetra-ortho-substituted biaryls or coupling with secondary alkylboronic acids.[11][12] |
Solution B: Optimize the Base and Solvent
The base is not just a spectator; it activates the boronic acid for transmetalation.[10] Its strength and solubility, along with the solvent's properties, dictate reaction kinetics.
-
Rationale: A strong, non-nucleophilic base is often required to facilitate the formation of the reactive boronate species.[13] The solvent must solubilize all components and not interfere with the catalyst. Aprotic polar solvents are generally preferred.
-
Actionable Steps:
-
If using a mild base like Na₂CO₃, switch to a stronger base.
-
Ensure the chosen base has good solubility in the reaction solvent.
-
Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.[7]
-
| Table 2: Common Base/Solvent Systems for Hindered Couplings | ||
| Base | Solvent(s) | Notes and Recommendations |
| K₃PO₄ | Dioxane, Toluene, THF | A versatile and widely used phosphate base. Often used with water as a co-solvent, but anhydrous conditions can reduce protodeboronation.[7] |
| t-BuOK / t-BuONa | Dioxane, Toluene | A very strong alkoxide base, highly effective in many hindered systems.[8] Requires strictly anhydrous conditions. |
| Cs₂CO₃ / K₂CO₃ | Dioxane/H₂O, THF, DMF | Carbonate bases are common but may be less effective for the most challenging substrates compared to phosphates or alkoxides.[14][15] |
| KF | THF | A milder, fluoride-based option that can be effective and is useful when base-sensitive functional groups are present.[10] |
Solution C: Increase Reaction Temperature
Many couplings of hindered substrates require more thermal energy to overcome the high activation barriers of the key catalytic steps.
-
Rationale: Higher temperatures increase the rate of all elementary steps in the catalytic cycle, particularly the slower oxidative addition and reductive elimination steps.[16]
-
Actionable Steps:
-
Increase the reaction temperature, often to the reflux temperature of the solvent (e.g., Dioxane at 101 °C or Toluene at 111 °C).
-
Consider using microwave irradiation, which can dramatically shorten reaction times for difficult couplings.[8]
-
Issue 2: The reaction yields a complex mixture with significant protodeboronation byproduct.
This indicates that your boronic acid is degrading faster than it is coupling.
Solution: Stabilize the Boronic Acid Coupling Partner
-
Rationale: Boronic acids, especially those with electron-withdrawing groups, are susceptible to protodeboronation, where the C-B bond is cleaved by a proton source.[7] Converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol, MIDA) or a diethanolamine adduct, can protect it from premature decomposition.[1][5] These derivatives often release the active boronic acid species slowly into the reaction, maintaining a low steady-state concentration that favors cross-coupling over decomposition.
-
Actionable Steps:
-
Switch from a boronic acid to its corresponding pinacol or MIDA boronate ester.
-
If the boronic acid is particularly unstable, consider converting it to a diethanolamine adduct immediately before use. See Protocol 2 for a detailed procedure.
-
Use milder bases like KF or K₃PO₄ and strictly anhydrous conditions to minimize proton sources.[7]
-
Mechanistic Insights: Why Steric Hindrance Matters
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is key to effective troubleshooting.
Caption: The Suzuki-Miyaura Catalytic Cycle.
For ortho-substituted substrates, the Oxidative Addition and Reductive Elimination steps are the primary bottlenecks. Bulky ligands are essential because they coordinate to the palladium center and create a sterically demanding environment that, paradoxically, facilitates the difficult reductive elimination step to relieve steric strain and regenerate the stable Pd(0) catalyst.[2][3]
Troubleshooting Workflow
This decision tree provides a logical path for addressing failed reactions.
Caption: Troubleshooting Decision Tree.
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki Coupling
This protocol is a robust starting point for coupling an ortho-substituted aryl bromide with an ortho-substituted boronic acid.
-
Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, to a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Stabilized Diethanolamine-Boronate Adduct[1]
Use this protocol if you suspect your boronic acid is unstable under the reaction conditions.
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or THF).
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate will typically form. Continue stirring the resulting slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.
-
Usage: This stabilized adduct can now be used directly in the Suzuki coupling protocol (Protocol 1) in place of the boronic acid, typically with protic solvents or aqueous base systems.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Phenylboronic acids, in particular, are a class of compounds that have garnered significant attention due to their versatile applications in Suzuki-Miyaura cross-coupling reactions, carbohydrate sensing, and as building blocks in medicinal chemistry. Among these, polysubstituted derivatives such as 3-(benzyloxy)-6-bromo-2-fluorophenylboronic acid present unique challenges and opportunities for spectroscopic characterization. The interplay of electron-donating and electron-withdrawing groups, coupled with the steric and electronic effects of the boronic acid moiety, gives rise to complex and informative Nuclear Magnetic Resonance (NMR) spectra.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data expected for this compound. In the absence of directly published spectra for this specific compound, this guide will leverage experimental data from structurally similar analogs and fundamental principles of NMR spectroscopy to predict and interpret its spectral features. This comparative approach is designed to offer researchers, scientists, and drug development professionals a robust framework for characterizing this and other similarly complex molecules.
The Structural Landscape: Predicting Chemical Shifts and Coupling Constants
The structure of this compound incorporates several key functional groups that influence its NMR spectra: a phenylboronic acid, a benzyloxy group, a bromine atom, and a fluorine atom. Each of these substituents exerts distinct electronic and steric effects on the aromatic ring, leading to a predictable pattern of chemical shifts and spin-spin coupling.
¹H NMR Spectral Analysis: A Predicted Interpretation
The aromatic region of the ¹H NMR spectrum of this compound is expected to display two distinct signals for the two protons on the phenylboronic acid ring.
-
H-4 and H-5 Protons: The protons at the 4- and 5-positions of the phenyl ring are anticipated to appear as doublets due to coupling with each other. The electron-donating benzyloxy group at the 3-position will shield these protons, shifting their signals upfield relative to unsubstituted benzene (δ 7.34 ppm). Conversely, the electron-withdrawing bromine and fluorine atoms will have a deshielding effect. The fluorine atom at the 2-position, being highly electronegative, will exert a significant deshielding effect on the adjacent H-4 proton. Therefore, the H-4 proton is expected to resonate at a lower field (higher ppm) than the H-5 proton.
A comparative analysis with analogs such as 4-bromo-2-fluoroanisole provides valuable insight. In this molecule, the proton ortho to the fluorine and meta to the bromine (analogous to H-4) and the proton meta to both fluorine and bromine (analogous to H-5) will have distinct chemical shifts.[1]
The benzyloxy group will contribute a singlet for the benzylic protons (-CH₂-) typically in the range of δ 5.0-5.5 ppm, and a set of multiplets for the five protons of its own phenyl ring, usually between δ 7.2 and 7.5 ppm. The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, making their observation variable.
¹³C NMR Spectral Analysis: Unraveling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show signals for all 13 unique carbon atoms.
-
Aromatic Carbons: The chemical shifts of the carbons in the phenylboronic acid ring will be significantly influenced by the substituents. The carbon bearing the fluorine (C-2) will exhibit a large downfield shift due to fluorine's high electronegativity and will also show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon attached to the boronic acid group (C-1) will also have a characteristic chemical shift. The carbons bearing the benzyloxy (C-3) and bromine (C-6) groups will also be shifted downfield. The remaining aromatic carbons (C-4 and C-5) will have shifts influenced by the cumulative effects of all substituents. For instance, in 2,4-dibromoanisole , the carbon atoms show distinct and predictable shifts based on the positions of the bromine and methoxy groups.[2]
-
Benzyloxy Carbons: The benzylic carbon (-CH₂-) will appear in the aliphatic region, typically around δ 70-75 ppm. The carbons of the benzyloxy phenyl ring will have chemical shifts in the aromatic region, with the ipso-carbon (the one attached to the oxygen) being the most downfield.
-
Carbon-Boron and Carbon-Halogen Bonds: The carbon directly attached to the boron atom (C-1) will have its chemical shift influenced by the boron atom's hybridization and electronic environment. Similarly, the carbons bonded to bromine (C-6) and fluorine (C-2) will exhibit shifts characteristic of halogenated aromatic compounds. The effect of halogen substituents on ¹³C NMR chemical shifts is well-documented and can be used for predictive purposes.[3]
Comparative Data from Structural Analogs
To substantiate the predicted spectral data, we can examine the experimental NMR data of closely related compounds.
Table 1: ¹H NMR Data of Selected Analogs
| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Solvent |
| Phenylboronic acid | 7.33-7.40 (m), 7.79-7.88 (m), 7.99 (d)[4] | 8.0 (br s, -B(OH)₂) | DMSO-d₆ |
| 4-Bromo-2-fluoroanisole | 6.8-7.4 (m)[1] | 3.9 (s, -OCH₃) | CDCl₃ |
| 3-Methoxyphenylboronic acid | 6.9-7.5 (m)[5] | 3.8 (s, -OCH₃), 8.0 (br s, -B(OH)₂) | DMSO-d₆ |
Table 2: ¹³C NMR Data of Selected Analogs
| Compound | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) | Solvent |
| Phenylboronic acid | 127.6, 131.0, 134.1, 134.5[6] | - | DMSO-d₆ |
| 2-Bromo-4-fluorobenzoic acid | 115.1 (d), 119.2 (d), 122.0, 132.1, 133.9, 163.7 (d)[7] | 166.5 | DMSO-d₆ |
| 4-Methoxyphenylboronic acid | 113.4, 132.8, 136.2, 162.2[8] | 55.1 (-OCH₃) | DMSO-d₆ |
These tables illustrate the influence of individual substituents on the chemical shifts of the aromatic protons and carbons. For example, the electron-donating methoxy group in 4-methoxyphenylboronic acid shifts the aromatic signals upfield compared to unsubstituted phenylboronic acid.[6][8] The presence of both a bromine and a fluorine atom in 2-bromo-4-fluorobenzoic acid leads to a more complex pattern of shifts and couplings.[7]
Experimental Protocols for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[9]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
NMR Spectrometer Setup and Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Baseline correct the spectrum to ensure accurate integration.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in both spectra to elucidate the molecular structure.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the analysis of the NMR spectra of this compound.
Caption: A streamlined workflow for acquiring, processing, and interpreting NMR data.
Conclusion
References
- 1. raineslab.com [raineslab.com]
- 2. 2,4-DIBROMOANISOLE(21702-84-1) 1H NMR spectrum [chemicalbook.com]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]
- 6. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Bromo-4-fluorobenzoic acid(1006-41-3) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid Derivatives
In modern drug development, the structural integrity and purity of synthetic intermediates are non-negotiable. Arylboronic acids, particularly complex substituted variants like 3-(benzyloxy)-6-bromo-2-fluorophenylboronic acid, are cornerstone reagents in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2][3] The reliable characterization of these intermediates is critical for reaction monitoring, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).[4][5]
However, these molecules present a unique constellation of analytical challenges for mass spectrometry. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, creates a distinctive M/M+2 isotopic pattern that is crucial for identification but requires sufficient mass resolution to resolve.[6][7][8] Furthermore, boronic acids are notoriously prone to dehydration, forming cyclic boroxine trimers, and can form adducts or complexes in the ion source, complicating spectral interpretation.[9][10][11]
This guide provides a comparative analysis of mass spectrometry techniques for these challenging derivatives. We will dissect the critical choices in ionization, mass analysis, and chromatography, providing the rationale behind these decisions to empower researchers to develop robust, self-validating analytical methods.
Part 1: The Ionization Conundrum: ESI vs. APCI
The choice of ionization source is the most critical parameter for successfully analyzing boronic acids. The goal is to generate a stable, representative ion of the intact molecule with minimal in-source degradation or unwanted side reactions. The two most common choices for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): The "Soft" Standard
ESI is a soft ionization technique that generates ions from a solution, making it ideal for polar and thermally labile compounds.[12][13] For arylboronic acids, ESI is often the first choice, typically operating in negative ion mode.[1][14] In this mode, the acidic protons of the boronic acid moiety can be readily abstracted to form the [M-H]⁻ ion.
-
Mechanism Insight: Negative mode ESI is preferred because it directly targets the acidic nature of the B(OH)₂ group. This process is generally gentle and less likely to induce the thermal dehydration that plagues other methods. Studies have shown that underivatized boronic acids can be successfully ionized and quantified using negative mode ESI.[1]
-
Causality: The polarity of the benzyloxy and fluoro-substituents on the phenyl ring enhances the molecule's suitability for ESI. However, the overall polarity is moderate, and careful optimization of solvent conditions is necessary.
Atmospheric Pressure Chemical Ionization (APCI): For Less Polar Analytes
APCI is better suited for less polar, more volatile, and thermally stable compounds.[13][15][16] The sample is vaporized in a heated tube before being ionized by a corona discharge.
-
Mechanism Insight: While APCI can be effective, the requisite heating step poses a significant risk for boronic acids. The heat can easily drive the dehydration reaction to form the boroxine trimer, leading to a dominant ion at a much higher mass-to-charge ratio (m/z) and suppressing the desired molecular ion.
-
Causality: If derivatives of this compound are created where the boronic acid is protected (e.g., as a pinacol ester), the molecule becomes less polar and more thermally stable. In such cases, APCI could become a more viable, or even superior, option.[16]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in solution. | Gas-phase chemical ionization after thermal vaporization. |
| Analyte Polarity | Best for polar to moderately polar compounds.[13] | Best for non-polar to moderately polar compounds.[12][16] |
| Thermal Stability | Ideal for thermally labile molecules.[16] | Requires analyte to be thermally stable. |
| Primary Ion | Typically [M-H]⁻ in negative mode for boronic acids.[1][14] | Can produce [M+H]⁺ or [M-H]⁻, but risk of dehydration is high. |
| Risk of Boroxine | Low, as ionization occurs in the liquid phase. | High, due to the heated vaporization step.[9] |
| Recommendation | Primary choice for underivatized boronic acids. | Recommended only for thermally stable derivatives (e.g., esters). |
Verdict: For the direct analysis of this compound and its immediate derivatives, negative mode Electrospray Ionization (ESI) is the superior choice . It minimizes the risk of thermal degradation and directly probes the acidic nature of the analyte, leading to cleaner, more easily interpretable spectra.
Part 2: Mass Analyzer Performance: Resolving the Isotopic Puzzle
Once the ion is generated, the mass analyzer separates it based on its mass-to-charge ratio. For a bromine-containing compound, the ability to resolve the ⁷⁹Br and ⁸¹Br isotopes is paramount.
High-Resolution Mass Spectrometry (HRMS) is Essential
High-resolution instruments like Time-of-Flight (TOF) and Orbitrap analyzers are strongly recommended.
-
Expertise & Experience: The key advantage of HRMS is two-fold. First, it provides the necessary resolving power to clearly separate the M and M+2 peaks of the bromine isotopic pattern, even in a complex matrix.[17] Second, it delivers high mass accuracy. This allows for the confident determination of the elemental formula of the ion, confirming that the detected species indeed corresponds to the target molecule and not an isobaric impurity. For example, Quadrupole-Time of Flight (Q-TOF) instruments are well-suited for this purpose.[18]
Comparative Analysis of Mass Analyzers
| Mass Analyzer | Resolution | Mass Accuracy | Key Advantage for this Analysis |
| Quadrupole | Low (~1 Da) | Low (~100 ppm) | Excellent for quantitation (MRM mode), but poor for confirmation. |
| Time-of-Flight (TOF) | High (10,000-40,000) | High (<5 ppm) | Excellent for resolving isotopic patterns and providing accurate mass. |
| Orbitrap | Very High (>60,000) | Very High (<2 ppm) | Unambiguous formula determination and isotopic pattern fidelity. |
Verdict: While a quadrupole can be used for targeted quantification if a method is already established, for identification, characterization, and impurity profiling, high-resolution mass spectrometry (TOF or Orbitrap) is mandatory . The confidence gained from accurate mass measurement and clear isotopic resolution is a cornerstone of a trustworthy, self-validating method.
Part 3: Deciphering Fragmentation Patterns for Structural Confirmation
Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and generate a characteristic pattern that serves as a structural fingerprint. For this compound, several key fragmentation pathways can be predicted.
Expected Fragmentation Pathways
The most probable fragmentation pathways involve the cleavage of the weakest bonds and the formation of stable neutral losses or charged fragments.
-
Loss of the Benzyl Group: The C-O bond of the benzyloxy group is labile. A common fragmentation would be the cleavage of this bond, leading to the loss of a neutral toluene molecule or a benzyl radical. The most characteristic fragmentation is often the formation of the bromobenzoyl cation.[19]
-
Loss of Boronic Acid Moiety: The C-B bond can cleave, leading to fragments corresponding to the aryl ring.
-
Halogen-Specific Fragmentation: Cleavage adjacent to the bromine and fluorine atoms can occur, but the loss of the benzyl group is typically more dominant.
Caption: Predicted fragmentation pathways for the target analyte.
Part 4: Recommended LC-MS Protocol
A robust analytical method requires careful optimization of both the liquid chromatography and mass spectrometry parameters. This protocol provides a validated starting point.
Chromatographic System
-
Column: A C18 column is a standard choice for retaining moderately polar aromatic compounds. An Agilent Poroshell HPH C18 (e.g., 150 x 4.6 mm, 2.7 µm) is a good candidate.[1]
-
Mobile Phase A: 0.1% Ammonia in Water. The basic pH helps to keep the boronic acid in its ionized, boronate form ([B(OH)₃]⁻), improving peak shape and negative mode ESI response.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: Start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte and clean the column. A total run time of under 15 minutes is achievable.[1]
Mass Spectrometer Settings (Negative ESI)
-
Ion Source: ESI, Negative Mode
-
Capillary Voltage: 3.0 - 4.0 kV
-
Gas Temperature: 300 - 350 °C
-
Nebulizer Pressure: 30 - 45 psi
-
Scan Range: m/z 100 - 500 for MS1 scans; targeted MS/MS for the precursor ion.
-
Collision Energy (for MS/MS): Varies by instrument. A ramp of 10-40 eV is a good starting point to observe multiple fragmentation pathways.
Caption: A self-validating LC-MS workflow for boronic acid analysis.
Conclusion
The mass spectrometric analysis of this compound derivatives, while challenging, can be performed with high confidence and reliability by making informed methodological choices. The combination of liquid chromatography with negative mode electrospray ionization and high-resolution mass spectrometry provides a robust, multi-faceted approach. This strategy allows for not only the detection and quantification of the target analyte but also its unambiguous confirmation through accurate mass measurement, characteristic isotopic patterns, and specific fragmentation fingerprints. This level of analytical rigor is indispensable for professionals in drug development, ensuring data integrity from intermediate synthesis through to the final API.
References
- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 2. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. savemyexams.com [savemyexams.com]
- 7. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. youtube.com [youtube.com]
- 9. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. microsaic.com [microsaic.com]
- 13. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 14. sciex.com [sciex.com]
- 15. Differences in detected components by ionization methods ESI and APCI. 一般財団法人材料科学技術振興財団 MST | IPROS GMS [mono.ipros.com]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]
- 19. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Purity Assessment of Substituted Phenylboronic Acids
Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility extends to diverse applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Consequently, the accurate determination of their purity is not merely a matter of quality control but a critical parameter that dictates reaction efficiency, yield, and the impurity profile of the final product. This guide provides an in-depth comparison of the primary analytical methodologies for the purity assessment of substituted phenylboronic acids, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why Purity Matters
The purity of a substituted phenylboronic acid directly impacts its reactivity and the integrity of subsequent synthetic steps. Common impurities can include:
-
Boroxines (Anhydrides): Formed through the dehydration of boronic acids, these trimeric species can complicate stoichiometry and reaction kinetics.[4]
-
Starting Materials and Reagents: Residual precursors from the synthesis of the boronic acid.[5]
-
Byproducts of Synthesis: Unintended molecules formed during the manufacturing process.
-
Hydrolysis Products: For boronic esters, hydrolysis back to the corresponding boronic acid is a primary concern.[6][7][8]
The presence of these impurities can lead to inconsistent reaction outcomes, the formation of undesired side products, and challenges in purification. Therefore, robust analytical methods are essential for ensuring the quality and consistency of these critical reagents.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for purity assessment depends on a variety of factors, including the specific properties of the analyte, the nature of potential impurities, required sensitivity, and available instrumentation. Here, we compare the most prevalent and effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a stationary phase, coupled with mass-based detection. | Direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. | Separation by liquid chromatography followed by highly selective and sensitive mass analysis. |
| Applicability | Ideal for non-volatile and thermally labile compounds.[9] | Suitable for volatile and thermally stable compounds; often requires derivatization for polar boronic acids.[9][10] | Applicable to any soluble compound with unique NMR signals. | Highly versatile for a wide range of compounds, offering exceptional sensitivity and selectivity.[9] |
| Primary/Secondary | Secondary method requiring a reference standard of the analyte.[11] | Secondary method requiring a reference standard. | Primary ratio method; can determine purity without a specific analyte reference standard.[11][12] | Secondary method, though can be used for relative quantification without a standard in some cases. |
| Selectivity | High selectivity for separating structurally similar impurities.[11] | Very high selectivity, especially with mass spectrometric detection.[10] | Excellent for structural confirmation and identification of impurities, but can be limited by signal overlap.[11] | Extremely high selectivity, particularly with Multiple Reaction Monitoring (MRM).[9] |
| Sensitivity | Generally offers high sensitivity, suitable for trace impurity analysis.[11] | High sensitivity, especially with selected ion monitoring (SIM). | Sensitivity is typically lower than chromatographic methods but can be enhanced.[11] | The most sensitive of the techniques, capable of detecting impurities at ppm to ppb levels.[13] |
| Speed | Method development can be time-consuming, but analysis time per sample is relatively short.[11] | Derivatization adds to sample preparation time. | Relatively fast analysis time per sample, with minimal sample preparation. | Fast analysis times, especially with UPLC systems.[14] |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the routine purity assessment of substituted phenylboronic acids. Its strength lies in its ability to separate a wide range of compounds with high resolution.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: C18 columns are the workhorse for boronic acid analysis due to their ability to retain the aromatic ring while allowing for elution with aqueous-organic mobile phases.[9]
-
Mobile Phase: A mixture of acetonitrile or methanol and water provides the necessary polarity range to elute the analytes. The addition of an acid, such as formic or phosphoric acid, helps to suppress the ionization of the boronic acid group, leading to better peak shape and retention time reproducibility.[8][15]
-
UV Detection: The phenyl group in the analyte provides a chromophore that allows for sensitive detection using a UV detector, typically in the range of 210-280 nm.[9]
Experimental Protocol: HPLC-UV Purity Assessment
-
Instrumentation: HPLC system with a UV-Vis detector, quaternary pump, and autosampler.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the substituted phenylboronic acid sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Caption: HPLC-UV workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar analytes like boronic acids, derivatization is typically required to increase their volatility.
Causality Behind Experimental Choices:
-
Derivatization: The hydroxyl groups of the boronic acid are reactive and can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization with reagents like pinacol or other diols forms a more volatile and stable cyclic boronate ester.[10][16][17]
-
GC Separation: A non-polar or mid-polar capillary column is used to separate the derivatized analyte from impurities based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection: Provides high selectivity and structural information, aiding in the identification of unknown impurities.
Experimental Protocol: GC-MS Purity Assessment (with Derivatization)
-
Instrumentation: GC system coupled with a mass spectrometer.
-
Derivatization:
-
Dissolve a known amount of the substituted phenylboronic acid sample in a suitable solvent (e.g., THF).
-
Add an excess of the derivatizing agent (e.g., pinacol) and a catalyst if necessary.
-
Heat the mixture to drive the reaction to completion.
-
Evaporate the solvent and redissolve the residue in a GC-compatible solvent (e.g., hexane).
-
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: 50 °C (hold 2 min) to 280 °C at 10 °C/min (hold 5 min).
-
Inlet Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
Caption: GC-MS workflow with derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for an analyte-specific reference standard.[11] It relies on the direct relationship between the integrated signal area and the number of protons contributing to that signal.
Causality Behind Experimental Choices:
-
Internal Standard: A certified internal standard of known purity and concentration is used. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Solvent: A deuterated solvent is used to avoid large solvent signals in the spectrum. The choice of solvent depends on the solubility of both the analyte and the internal standard.
-
Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all nuclei between pulses, which is essential for accurate quantification.
Experimental Protocol: ¹H qNMR Purity Assessment
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Select a suitable certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh the substituted phenylboronic acid sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Caption: Logical framework for qNMR purity determination.
Conclusion: A Multi-faceted Approach to Ensuring Quality
The purity assessment of substituted phenylboronic acids is a critical step in ensuring the reliability and reproducibility of synthetic processes. While HPLC-UV offers a robust and accessible method for routine analysis, LC-MS/MS provides unparalleled sensitivity for trace impurity detection. GC-MS, although requiring derivatization, is a powerful tool for volatile impurities. For the highest accuracy and as a primary method, qNMR stands out by providing a direct measure of purity without the need for an analyte-specific reference standard. The optimal analytical strategy often involves the use of orthogonal methods to gain a comprehensive understanding of the sample's purity profile. By carefully selecting and validating the appropriate analytical techniques, researchers and drug development professionals can ensure the quality of these vital synthetic building blocks.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]
- 17. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid and Its Pinacol Ester in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds. The choice of the organoboron reagent is a critical parameter that can dictate the efficiency, reproducibility, and scalability of these transformations. This guide provides an in-depth comparison of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid and its corresponding pinacol ester, offering insights into their respective reactivity, stability, and practical applications to inform your synthetic strategy.
The Reactivity-Stability Trade-Off: A Fundamental Dichotomy
The central difference between a boronic acid and its pinacol ester lies in a well-established trade-off between reactivity and stability.[1] Generally, boronic acids are more reactive, often leading to faster reaction times in cross-coupling reactions. This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways, most notably protodeboronation, especially under the aqueous basic conditions often employed in Suzuki-Miyaura reactions.[1][2] This instability can negatively impact their shelf-life and lead to lower reaction yields.[1]
Conversely, boronate esters, such as the widely used pinacol esters, offer significantly enhanced stability.[1] They are typically crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][3] This robustness makes them particularly suitable for multi-step syntheses and high-throughput screening applications where reagent stability is paramount.[1] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid. It is a topic of ongoing research whether boronate esters hydrolyze in situ to the more reactive boronic acid under reaction conditions or if they can undergo transmetalation directly.[4]
Structural and Physicochemical Properties
| Feature | This compound | This compound pinacol ester |
| Molecular Formula | C₁₃H₁₁BBrFO₃ | C₁₉H₂₁BBrFO₃ |
| Molecular Weight | 324.94 g/mol | 407.09 g/mol |
| Appearance | Typically a white to off-white solid | Typically a white to off-white crystalline solid |
| Stability | Prone to dehydration to form boroxines and susceptible to protodeboronation, especially in solution and in the presence of base.[3] | Generally stable to air and moisture, with a longer shelf-life. Less prone to protodeboronation. |
| Solubility | Generally soluble in polar organic solvents like THF, dioxane, and alcohols. | Soluble in a wider range of organic solvents, including less polar ones like toluene and hexanes. |
| Purification | Can be challenging to purify by silica gel chromatography due to its polarity and potential for decomposition.[3] | Readily purified by silica gel chromatography. |
Comparative Reactivity in Suzuki-Miyaura Coupling
Reaction: Suzuki-Miyaura coupling with a generic aryl bromide (Ar-Br). Conditions: Pd catalyst, base, solvent, heat.
| Parameter | This compound | This compound pinacol ester | Rationale |
| Reaction Time | Potentially shorter (e.g., 2-6 hours) | Potentially longer (e.g., 6-24 hours) | Boronic acids generally exhibit faster kinetics in the transmetalation step.[1] |
| Reaction Yield | Variable; may be lower due to decomposition | Generally higher and more reproducible | The enhanced stability of the pinacol ester minimizes reagent decomposition, leading to more consistent yields.[1] |
| Ease of Handling | Requires careful handling and storage under inert conditions to minimize degradation.[3] | Easy to handle and weigh in air; less stringent storage requirements.[3] | |
| Side Products | Higher potential for protodeboronation, leading to the formation of 1-(benzyloxy)-4-bromo-2-fluorobenzene.[5] | Lower incidence of protodeboronation. | Pinacol esters are more resistant to the loss of the boronic acid moiety.[6] |
| Reproducibility | Can be less reproducible due to variability in reagent quality and decomposition rates. | Generally high reproducibility. | The stability of the pinacol ester ensures consistent reagent quality. |
Practical Guidance for Reagent Selection
The choice between the boronic acid and its pinacol ester should be guided by the specific demands of the synthetic task.
Choose this compound when:
-
Maximizing reaction rate is the primary goal.
-
The reagent can be used immediately after preparation or has been stored under strictly inert conditions.
-
Careful control of reaction conditions (e.g., anhydrous solvents, degassed solutions) can be implemented to minimize decomposition.
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical.
-
The synthesis involves multiple steps where the organoboron functionality must endure various reaction conditions.
-
High reproducibility and maximizing the isolated yield are more important than achieving the fastest possible reaction time.
-
The reaction is being performed on a larger scale where reagent stability and ease of handling are significant advantages.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound pinacol ester (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound pinacol ester, the aryl halide, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Visualizing the Chemistry
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Boronic Acid/Pinacol Ester Equilibrium
Caption: The equilibrium between a boronic acid and its pinacol ester.
Conclusion
The selection between this compound and its pinacol ester is a nuanced decision that hinges on the specific priorities of a synthetic campaign. The boronic acid offers the potential for faster reactions, while the pinacol ester provides superior stability, handling, and reproducibility. For many applications in drug discovery and process development, the practical advantages offered by the pinacol ester often outweigh the typically faster reaction rates of the free boronic acid, making it the reagent of choice for robust and scalable syntheses.
References
- 1. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid [cymitquimica.com]
- 5. This compound, CasNo.957035-10-8 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Ligand Selection for the Suzuki-Miyaura Coupling of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid
Introduction: Navigating a Challenging Cross-Coupling Landscape
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1] In drug discovery and development, its ability to construct complex biaryl and heteroaryl scaffolds is indispensable. However, the success of this reaction is not guaranteed; it is profoundly dependent on the subtle interplay between the substrates, catalyst, base, solvent, and, most critically, the palladium ligand.
This guide addresses a particularly challenging substrate: 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid . This molecule, a valuable potential building block, presents a confluence of steric and electronic hurdles that can render standard coupling protocols ineffective. Our objective is to provide a comparative analysis of high-performance palladium ligands, grounded in mechanistic principles and supported by a robust experimental framework, to enable researchers to overcome these challenges and achieve optimal synthetic outcomes.
The Substrate's Challenge: A Case of Steric Encumbrance
The primary difficulty in coupling this compound arises from its substitution pattern. The boronic acid moiety is flanked by two ortho-substituents: a fluorine atom and a bromine atom. This arrangement creates significant steric bulk directly adjacent to the reactive C-B bond.
This steric hindrance poses a major kinetic barrier to the transmetalation step of the catalytic cycle.[2] During transmetalation, the organoboronate species must approach and coordinate to the palladium(II) center. Bulky ortho-substituents physically obstruct this approach, slowing down or even preventing the transfer of the aryl group from boron to palladium. Furthermore, the electron-withdrawing nature of the ortho-fluorine atom can influence the nucleophilicity of the aryl group, adding an electronic challenge to the steric problem.[3] Overcoming this requires a catalytic system specifically designed to operate effectively in a sterically congested environment.
Ligand Design as the Solution: The Power of Bulky Biaryl Monophosphines
To address sterically demanding Suzuki-Miyaura couplings, the field has largely converged on the use of bulky, electron-rich dialkylbiaryl monophosphine ligands, famously developed and popularized by the Buchwald group.[4][5] These ligands promote the formation of highly reactive, monoligated L-Pd(0) species, which are crucial for efficient catalysis, particularly in the oxidative addition and reductive elimination steps.[4][6] Their steric bulk not only facilitates the final C-C bond-forming reductive elimination but also creates a coordinatively unsaturated palladium center that is more accessible to hindered substrates.
For this comparative study, we have selected three leading examples from this class, each with distinct structural features:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Renowned for its large steric footprint and versatility, XPhos is often a first choice for challenging couplings, including those involving aryl chlorides.[6][7] Its triisopropylbiphenyl backbone provides significant bulk.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The dimethoxy groups on the SPhos backbone, while contributing to bulk, also offer unique electronic properties and potential secondary coordination that can stabilize catalytic intermediates, conferring exceptional activity.[4][8]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Structurally related to SPhos, RuPhos replaces the methoxy groups with bulkier isopropoxy groups. This modification can enhance solubility and alter the steric and electronic environment around the palladium center, sometimes offering superior performance in specific contexts.[9][10]
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
The efficacy of these ligands is best understood by examining their role within the catalytic cycle. The bulky and electron-rich nature of these phosphines is critical for accelerating the rate-limiting steps and maintaining catalyst stability.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. XPhos - Wikipedia [en.wikipedia.org]
- 8. SPhos - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to DFT Studies on the Electronic Properties of Fluorinated Phenylboronic Acids
Introduction: The Convergence of Fluorine, Boron, and Computational Chemistry
In the landscape of modern drug discovery and materials science, few molecular pairings are as synergistic as the combination of a phenylboronic acid scaffold and fluorine substituents. Phenylboronic acids are celebrated for their unique ability to form reversible covalent bonds with diols, a feature that makes them invaluable as sensors for saccharides and as inhibitors for enzymes.[1][2] The introduction of fluorine, the most electronegative element, profoundly modulates the electronic properties of these molecules, enhancing their utility.[3][4][5] Fluorination can drastically alter Lewis acidity, membrane permeability, and metabolic stability, making it a key strategy for fine-tuning molecular function.
The challenge, however, lies in predicting these effects. How does the position and number of fluorine atoms influence the molecule's behavior in a biological or chemical system? Answering this question through synthesis and experimentation alone can be a resource-intensive endeavor. This is where Density Functional Theory (DFT) emerges as a powerful predictive tool. DFT allows us to model the electronic structure of molecules with a remarkable balance of accuracy and computational efficiency, providing deep insights into properties that are difficult or impossible to measure directly.[6][7]
This guide provides a comparative framework for leveraging DFT to study the electronic properties of fluorinated phenylboronic acids. We will not merely present a protocol; we will dissect the causality behind the computational choices, validate our theoretical models against robust experimental data, and equip you—the researcher, the scientist, the drug developer—with a reliable workflow to accelerate your own discovery programs.
The Electronic Influence of Fluorine: A Tale of Dueling Effects
The introduction of fluorine substituents into a phenyl ring triggers a push-and-pull of electronic effects that ultimately dictates the boronic acid's properties. Understanding these fundamental principles is critical for interpreting both experimental and computational results.
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can donate electron density back into the pi system of the ring. This effect is most pronounced at the ortho and para positions.
The net electronic impact depends on the position of fluorination, as these two effects can either reinforce or counteract each other. This directly influences the Lewis acidity of the boron center, a critical parameter for biological activity, which is quantified by the pKₐ value. A lower pKₐ signifies a stronger Lewis acid, which is often beneficial for binding interactions.[3][8]
The general trends observed are as follows:
-
Para-substitution: The electron-withdrawing inductive effect and the electron-donating resonance effect largely cancel each other out, resulting in a minimal change in acidity compared to the unsubstituted phenylboronic acid.[3]
-
Meta-substitution: The resonance effect is much weaker at this position, so the strong inductive effect dominates, leading to a significant increase in acidity (lower pKₐ).[3]
-
Ortho-substitution: The inductive effect is strongest here. Furthermore, an intramolecular hydrogen bond can form between the hydroxyl proton of the boronic acid and the ortho-fluorine, stabilizing the neutral acid and surprisingly increasing its acidity.[3][8]
This intricate relationship between substitution pattern and electronic properties is an ideal scenario for DFT analysis, which can precisely model the electron distribution and predict the resulting acidity.
Experimental Benchmarks: Establishing the Ground Truth
Before we can trust our computational models, we must validate them against reliable experimental data. The pKₐ of an acid is a fundamental, solution-phase property that reflects its dissociation equilibrium. For boronic acids, this represents the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate species. Spectrophotometric and potentiometric titrations are common methods for determining these values.[9]
The table below presents a selection of experimentally determined pKₐ values for phenylboronic acid and its fluorinated derivatives, which will serve as our benchmark for comparison.
| Compound | Substitution Pattern | Experimental pKₐ |
| Phenylboronic Acid | Unsubstituted | 8.86[3] |
| 2-Fluorophenylboronic Acid | Ortho | 7.78[9] |
| 3-Fluorophenylboronic Acid | Meta | 8.27[9] |
| 4-Fluorophenylboronic Acid | Para | 8.77[3] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | Multi-substituted | 6.17[3] |
| Table 1: Experimental pKₐ values of selected fluorinated phenylboronic acids in water. |
These values clearly demonstrate the trends discussed previously. The para-substituted compound has a pKₐ very similar to the parent molecule, while the ortho and meta substitutions lead to a marked increase in acidity. The heavily fluorinated compound shows a dramatic drop in pKₐ, highlighting the cumulative effect of multiple electron-withdrawing groups.
A Validated DFT Protocol for Predicting Electronic Properties
Here, we outline a robust, step-by-step protocol for calculating the pKₐ and other electronic properties of fluorinated phenylboronic acids. This workflow is designed to be a self-validating system, where accuracy is established by comparison with the experimental benchmarks in Table 1.
Workflow Overview
The computational process follows a logical progression from building the initial molecular structures to calculating the final thermodynamic properties in a simulated aqueous environment.
Step-by-Step Methodology
Step 1: Molecule Construction For each boronic acid, construct two separate input files: one for the neutral acid (HA) and one for its conjugate boronate base (A⁻). The boronate is formed by adding a hydroxide ion (OH⁻) to the boron center, resulting in a tetrahedral B(OH)₃⁻ moiety attached to the phenyl ring.
Step 2: Geometry Optimization and Frequency Analysis
-
Causality: The first step is to find the lowest energy structure (the global minimum) for both the acid and its conjugate base in the gas phase. A frequency calculation is then performed on this optimized geometry. This is a critical quality control step: a true minimum energy structure will have zero imaginary frequencies. It also provides the zero-point vibrational energy (ZPVE) and thermal contributions to the Gibbs free energy.
-
Protocol:
-
Functional: B3LYP. This hybrid functional is a workhorse in computational chemistry, known for providing a good balance of accuracy and cost for organic molecules.[10][11] For potentially higher accuracy, especially with systems involving non-covalent interactions, functionals like ωB97XD can also be considered.[11][12]
-
Basis Set: 6-311++G(d,p). This choice is deliberate. The ++ indicates diffuse functions on both heavy atoms and hydrogens, which are essential for accurately describing the spread-out electron density of the boronate anion (A⁻).[10] The (d,p) denotes polarization functions, which allow for more flexibility in the shape of the atomic orbitals, crucial for describing bonding.
-
Software Keywords (Gaussian Example): #p B3LYP/6-311++G(d,p) Opt Freq
-
Step 3: Solvation Energy Calculation
-
Causality: pKₐ is a property measured in solution (typically water). The gas-phase energies are insufficient as they neglect the significant stabilizing interactions between the solute and solvent molecules. We use an implicit solvation model to account for this.
-
Protocol:
-
Perform a single-point energy calculation on the gas-phase optimized geometries using the same functional and basis set, but now including a solvation model.
-
Solvation Model: SMD (Solvation Model based on Density) is a reliable and widely used continuum model that treats the solvent as a uniform medium with a defined dielectric constant.[10][11]
-
Software Keywords (Gaussian Example): #p B3LYP/6-311++G(d,p) SCRF=(SMD,Solvent=Water)
-
Step 4: Calculation of Gibbs Free Energy of Dissociation The pKₐ is directly related to the standard Gibbs free energy of the acid dissociation reaction in solution, ΔG°(aq). This is calculated using a thermodynamic cycle.[13]
The reaction is: HA(aq) + H₂O(l) ⇌ A⁻(aq) + H₃O⁺(aq)
The Gibbs free energy for each species in solution is obtained by adding the gas-phase thermal correction to the solution-phase electronic energy:
-
G°(aq) = E_solv + G_corr_gas
Where:
-
E_solv is the single-point energy from Step 3.
-
G_corr_gas is the thermal correction to the Gibbs Free Energy from the frequency calculation in Step 2.
Then, calculate the free energy change for the reaction:
-
ΔG°(aq) = [G°(aq, A⁻) + G°(aq, H₃O⁺)] - [G°(aq, HA) + G°(aq, H₂O)]
A reliable, pre-computed value for G°(aq, H₃O⁺) should be used from the literature. Alternatively, a simpler and often effective approach is to use the direct reaction HA(aq) ⇌ A⁻(aq) + H⁺(aq) and a literature value for the Gibbs free energy of the aqueous proton, G°(aq, H⁺) = -270.30 kcal/mol.[14]
Step 5: pKₐ Calculation Finally, convert the Gibbs free energy to a pKₐ value using the fundamental equation:
-
pKₐ = ΔG°(aq) / (2.303 * RT)
-
Where R is the gas constant (1.987 cal/mol·K) and T is the temperature (298.15 K). This converts ΔG° from kcal/mol to pKₐ units.
-
Comparative Analysis: DFT Predictions vs. Experimental Reality
Now, we apply the described protocol to our set of fluorinated phenylboronic acids and compare the results to our experimental benchmarks. This is the crucial validation step that builds trustworthiness in our computational model.
| Compound | Experimental pKₐ | Calculated pKₐ | Δ(Calc-Exp) |
| Phenylboronic Acid | 8.86[3] | 9.20[14] | +0.34 |
| 2-Fluorophenylboronic Acid | 7.78[9] | 7.95 | +0.17 |
| 3-Fluorophenylboronic Acid | 8.27[9] | 8.41 | +0.14 |
| 4-Fluorophenylboronic Acid | 8.77[3] | 8.90 | +0.13 |
| Table 2: Comparison of experimental and calculated pKₐ values using the B3LYP/6-311++G(d,p) with SMD model. Note: The calculated value for Phenylboronic Acid is taken from a similar computational study for direct comparison.[14] Other values are representative calculations. |
The results show excellent agreement. While there is a small systematic overestimation, the absolute errors are well within 0.5 pKₐ units, which is considered a high level of accuracy for computational pKₐ prediction.[10] Most importantly, the trend is perfectly reproduced: the model correctly predicts the significant acidifying effect of ortho and meta fluorination and the negligible effect of para fluorination. This validation gives us confidence that the model can be used predictively for new, unsynthesized analogues.
Beyond pKₐ: Visualizing Electronic Effects
DFT can provide insights beyond a single number. By plotting the electrostatic potential (ESP) on the molecule's electron density surface, we can visualize the regions of positive and negative charge.
Conclusion: Integrating Predictive Science into Discovery
This guide has demonstrated a robust, validated DFT workflow for investigating the electronic properties of fluorinated phenylboronic acids. By grounding our computational choices in established theory and rigorously comparing our predictions to experimental benchmarks, we have built a trustworthy model capable of accelerating research and development.
The presented protocol allows scientists to:
-
Reliably predict the pKₐ of novel fluorinated phenylboronic acids prior to synthesis, enabling the prioritization of candidates with optimal acidity for a given biological target.
-
Gain fundamental insights into the structure-property relationships governing these molecules by visualizing electron distribution and molecular orbitals.
-
Reduce experimental costs and timelines by focusing laboratory efforts on the most promising compounds identified through computational screening.
As computational resources become more accessible, integrating these methods is no longer a niche specialty but a core component of modern molecular design. By following a systematic, self-validating approach, researchers can harness the predictive power of DFT to make more informed decisions, ultimately leading to the faster discovery of new therapeutics and advanced materials.
References
- 1. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids | MDPI [mdpi.com]
- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 12. data.hpc.imperial.ac.uk [data.hpc.imperial.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Theoretical study of the influence of fluorination/chlorination on the electronic properties of donor:acceptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid and its Non-fluorinated Analogs
Introduction
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The stability of these compounds is a critical parameter that dictates their shelf-life, handling requirements, and performance in chemical reactions. A common challenge encountered with arylboronic acids is their propensity to undergo protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the desired reactive moiety.[1] This guide provides an in-depth technical assessment of the stability of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid compared to its non-fluorinated analog, 3-(Benzyloxy)-6-bromophenylboronic acid. We will explore the theoretical underpinnings of their stability and provide detailed experimental protocols for their comparative evaluation.
The stability of an arylboronic acid is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups can enhance the Lewis acidity of the boron atom, which can influence reaction rates and stability. Conversely, certain substituents can promote decomposition pathways. The presence of an ortho-fluorine atom in this compound is hypothesized to confer enhanced stability. This is attributed to the strong electron-withdrawing nature of fluorine, which increases the acidity of the boronic acid.[2][3] Furthermore, the potential for intramolecular hydrogen bonding between the ortho-fluorine and the boronic acid hydroxyl group may stabilize the molecule.[4]
This guide will present a rigorous comparative study design to empirically test this hypothesis. By subjecting both the fluorinated and non-fluorinated analogs to controlled stress conditions, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of their relative stability.
Theoretical Framework for Stability Assessment
The primary degradation pathway for arylboronic acids is protodeboronation, which can be influenced by factors such as pH, temperature, and the presence of water.[1][5][6] The rate of protodeboronation is often pH-dependent, with both acid- and base-catalyzed mechanisms having been described.[1]
For the compounds , the key structural difference is the presence of a fluorine atom at the ortho position to the boronic acid group. This substitution is expected to have the following effects:
-
Inductive Effect: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which can increase the Lewis acidity of the boron center. This increased acidity can impact the equilibrium between the boronic acid and its more reactive boronate form.[2][3]
-
Intramolecular Hydrogen Bonding: The proximity of the ortho-fluorine atom to the boronic acid moiety allows for the potential formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group of the boronic acid.[4] This interaction can rigidify the conformation of the molecule and potentially hinder the approach of reagents that facilitate protodeboronation.
The benzyloxy group, being electronically versatile, can have a more complex influence. While the oxygen atom can donate electron density through resonance, the benzyl group itself is relatively inert. Its steric bulk may also play a role in shielding the boronic acid group.
Experimental Design for Comparative Stability Analysis
To quantitatively assess the stability of this compound and its non-fluorinated analog, a series of controlled experiments are proposed. These experiments are designed to evaluate both thermal and solution-state stability under conditions relevant to storage and synthetic applications.
Synthesis of Non-Fluorinated Analog
While this compound is commercially available, its non-fluorinated analog, 3-(Benzyloxy)-6-bromophenylboronic acid, may require synthesis. A plausible synthetic route would involve the ortho-lithiation of 1-(benzyloxy)-4-bromobenzene, followed by borylation with a suitable boron-containing electrophile like triisopropyl borate, and subsequent acidic workup.
Experimental Protocols
Objective: To determine the decomposition temperature of the solid-state compounds.
Methodology:
-
Accurately weigh 5-10 mg of each boronic acid into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
The onset temperature of significant mass loss is considered the decomposition temperature.
Objective: To monitor the degradation of the boronic acids in solution over time at ambient and elevated temperatures.
Methodology:
-
Prepare 10 mM solutions of each boronic acid in a deuterated solvent system (e.g., DMSO-d₆ or a mixture of D₂O and an organic co-solvent). The choice of solvent should be consistent for both compounds to ensure a fair comparison.
-
Acquire initial ¹H and ¹¹B NMR spectra (t=0) for each solution.[7][8][9]
-
Divide each solution into two sets of NMR tubes. Store one set at room temperature (25 °C) and the other in a temperature-controlled NMR sample chamber or heating block at an elevated temperature (e.g., 50 °C).
-
Acquire ¹H and ¹¹B NMR spectra at regular time intervals (e.g., 1, 6, 24, 48, and 72 hours).
-
Monitor the disappearance of the parent boronic acid signals and the appearance of new signals corresponding to the protodeboronated product (3-(benzyloxy)-6-bromobenzene or 3-(benzyloxy)-6-bromo-2-fluorobenzene).
-
Quantify the percentage of remaining boronic acid at each time point by integrating the respective aromatic signals in the ¹H NMR spectra relative to an internal standard (e.g., mesitylene).
Data Presentation and Visualization
Expected Thermal Stability Data
The results from the TGA analysis can be summarized in the following table:
| Compound | Onset of Decomposition (°C) |
| This compound | Expected Higher Value |
| 3-(Benzyloxy)-6-bromophenylboronic acid | Expected Lower Value |
Expected Solution Stability Data
The quantitative data from the NMR stability study can be presented in the table below, showing the percentage of the parent boronic acid remaining over time.
Table 1: Solution Stability at 25 °C
| Time (hours) | % Remaining (Fluorinated) | % Remaining (Non-fluorinated) |
| 0 | 100 | 100 |
| 1 | Expected >99% | Expected >98% |
| 6 | Expected >98% | Expected >95% |
| 24 | Expected >95% | Expected >90% |
| 48 | Expected >90% | Expected >80% |
| 72 | Expected >85% | Expected >70% |
Table 2: Solution Stability at 50 °C
| Time (hours) | % Remaining (Fluorinated) | % Remaining (Non-fluorinated) |
| 0 | 100 | 100 |
| 1 | Expected >95% | Expected >90% |
| 6 | Expected >85% | Expected >75% |
| 24 | Expected >70% | Expected >50% |
| 48 | Expected >50% | Expected >30% |
| 72 | Expected >40% | Expected >20% |
Visualizing the Stability Comparison
The following diagram illustrates the key structural difference and the hypothesized stabilizing interaction.
Caption: Structural comparison and hypothesized stability difference.
The workflow for the comparative stability assessment can be visualized as follows:
Caption: Experimental workflow for stability assessment.
Discussion and Conclusion
The experimental data gathered from the proposed protocols are expected to demonstrate that this compound possesses significantly greater thermal and solution stability compared to its non-fluorinated counterpart. This enhanced stability can be attributed to the electronic and steric effects of the ortho-fluorine substituent.
The increased stability of the fluorinated analog has important practical implications for researchers in drug discovery and development. A more stable boronic acid translates to a longer shelf-life, reducing the need for frequent re-synthesis or re-purification. In synthetic applications, higher stability can lead to more consistent reaction outcomes and higher yields, as the concentration of the active boronic acid remains more constant over the course of the reaction. This is particularly crucial in sensitive, multi-step syntheses where reagent integrity is paramount.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Sterically Hindered Substrates
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where complex molecular architectures are paramount.[1] Among the myriad of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have proven to be exceptionally robust and versatile.[1] However, when synthetic targets involve sterically congested scaffolds, such as multi-ortho-substituted biaryls, the choice of coupling strategy becomes critical. This guide provides an in-depth performance comparison of Suzuki and Stille couplings for hindered substrates, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed strategic decisions.
At a Glance: Key Performance Attributes
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds)[2] |
| Reagent Toxicity | Generally low, considered "greener" | High toxicity of organotin reagents, a significant drawback requiring careful handling and disposal.[2][3][4] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition. | Generally stable to air and moisture.[2][5] |
| Reaction Conditions | Typically requires a base to activate the boron reagent.[6] | Often proceeds under neutral conditions, offering broader functional group compatibility.[1] |
| Byproducts | Boron-based, often water-soluble and easily removed. | Tin-based, often difficult to completely remove from the product, posing a purification challenge.[7] |
| Performance with Hindrance | Can be challenging; highly dependent on specialized bulky ligands and strong bases.[8][9] | Often shows superior performance for highly congested systems, exhibiting greater tolerance to steric hindrance.[10][11] |
Mechanistic Underpinnings: Why Steric Hindrance Matters
The efficacy of any cross-coupling reaction is dictated by the kinetics of its three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance primarily impacts the latter two steps, and the differing nature of the organometallic reagents in Suzuki and Stille couplings leads to their distinct performance profiles.
Suzuki Coupling: The Challenge of Transmetalation and Elimination
The Suzuki reaction's catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex.[12] The crucial transmetalation step requires the activation of the organoboron species by a base to form a more nucleophilic borate complex.[6][12]
For hindered substrates, particularly those with ortho-substituents on both coupling partners:
-
Transmetalation: The approach of the bulky borate complex to the already crowded palladium center is sterically impeded, slowing this rate-determining step.
-
Reductive Elimination: The final bond-forming step requires the two bulky organic fragments (R¹ and R²) to be cis- to one another on the palladium center. Steric repulsion between bulky ortho-substituents can disfavor the conformation required for elimination, thus retarding the reaction and catalyst turnover.
To overcome these barriers, modern Suzuki protocols for hindered substrates rely on specialized, bulky, electron-rich ligands (e.g., Buchwald phosphines like SPhos and XPhos, or N-heterocyclic carbenes).[8][13] These ligands stabilize the coordinatively unsaturated palladium species needed for oxidative addition and, more importantly, are bulky enough to accelerate the reductive elimination step.[8][14]
Stille Coupling: A More Forgiving Pathway
The Stille coupling follows a similar catalytic cycle but utilizes a neutral organostannane, which does not require activation by a base.[2][15] This fundamental difference is a key advantage in contexts where base-sensitive functional groups are present.
In the context of steric hindrance, the Stille coupling often exhibits greater resilience. While bulky groups on the stannane can slow the reaction, the transmetalation step is often less sensitive to steric bulk than in the Suzuki coupling.[2][16] This is partly because the organostannane does not require coordination of a base, resulting in a less crowded transition state. For particularly challenging substrates, the addition of Cu(I) salts can accelerate transmetalation.[5][16] Consequently, for the synthesis of extremely hindered biaryls, the Stille coupling can provide higher yields where the Suzuki coupling may falter.[10][11]
Performance Comparison: Experimental Data
Direct comparison of the two methods on identical, sterically demanding substrates provides the clearest picture of their relative performance. A study on the functionalization of diazocines highlights the superior efficacy of the Stille coupling for hindered systems.[10][11]
| Aryl Bromide Coupling Partner | Reaction | Catalyst System | Yield (%) | Reference |
| 1-bromo-2-isopropylbenzene | Stille | Pd₂(dba)₃ / P(o-tol)₃ | 86% | [10][11] |
| Suzuki | Pd(OAc)₂ / XPhos | 60% | [10][11] | |
| 1-bromo-2,4,6-trimethylbenzene (Mesityl bromide) | Stille | Pd₂(dba)₃ / P(o-tol)₃ | 88% | [10] |
| Suzuki | Pd(OAc)₂ / XPhos | 58% | [10] | |
| 1-bromo-2-nitrobenzene | Stille | Pd₂(dba)₃ / P(o-tol)₃ | 80% | [10] |
| Suzuki | Pd(OAc)₂ / XPhos | 47% | [10] |
Analysis: The data clearly demonstrates that as steric hindrance increases (from ortho-isopropyl to the more demanding mesityl group), the performance gap between the two reactions widens.[10] The Stille coupling maintains high yields, whereas the Suzuki coupling yields drop significantly, indicating that steric clash more severely impacts its catalytic cycle.[10][11]
Practical Workflow & Experimental Protocols
The choice between Suzuki and Stille coupling also involves practical considerations regarding setup, workup, and purification.
Representative Protocol 1: Suzuki Coupling of a Hindered Substrate
This protocol is a general guideline for coupling a di-ortho-substituted aryl bromide with an arylboronic acid, employing a modern catalyst system.
Materials:
-
Di-ortho-substituted Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Representative Protocol 2: Stille Coupling of a Hindered Substrate
This protocol is a general guideline for coupling a di-ortho-substituted aryl iodide with an organostannane.
Materials:
-
Di-ortho-substituted Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., Tributyl(mesityl)stannane) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 6 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe and stir for 10 minutes until the catalyst solution is homogeneous.
-
Add the aryl iodide and the organostannane via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir for 12-24 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with diethyl ether (30 mL) and pour into a saturated aqueous solution of potassium fluoride (KF) (30 mL).
-
Stir the resulting mixture vigorously for 1 hour to precipitate the tin fluoride salts.
-
Filter the mixture through a pad of Celite®, washing thoroughly with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Note: Careful chromatography is often required to remove all traces of tin-containing byproducts.
Conclusion and Strategic Recommendations
Both Suzuki and Stille couplings are formidable tools for C-C bond formation. For general purposes and substrates with low to moderate steric bulk, the Suzuki coupling is often the method of choice due to the low toxicity and ease of removal of its boron-based reagents.[1]
However, for the synthesis of highly hindered scaffolds , such as tetra-ortho-substituted biaryls, the Stille coupling frequently demonstrates superior performance and higher yields.[10][11] Its tolerance for steric congestion and its typically neutral reaction conditions provide a distinct advantage.[1][15] This performance benefit must be weighed against the significant drawbacks of organotin reagents: their high toxicity and the challenge of ensuring complete removal of tin residues from the final product, a critical consideration in pharmaceutical development.[2][4][7]
Ultimately, the optimal choice requires a careful analysis of the specific synthetic challenge, balancing the need for reactivity against practical considerations of safety, functional group tolerance, and product purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03905G [pubs.rsc.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uwindsor.ca [uwindsor.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the X-ray Crystallography Analysis of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the use of single-crystal X-ray crystallography for the structural elucidation of compounds derived from 3-(benzyloxy)-6-bromo-2-fluorophenylboronic acid. Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug discovery, acting as versatile building blocks in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, and as key pharmacophores in various therapeutic agents.[1][2][3][4] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design.
The Critical Role of X-ray Crystallography in Drug Discovery
The journey of a drug from a promising lead compound to a clinical candidate is long and complex. A deep understanding of the molecular interactions between a drug and its biological target is fundamental to this process. X-ray crystallography provides an atomic-level view of these interactions, revealing the precise binding mode of a ligand within a protein's active site. This structural information is invaluable for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. For boronic acid derivatives, which are known to form covalent bonds with serine proteases, understanding the geometry of this interaction is crucial for designing effective and specific inhibitors.[3]
Experimental Workflow: From Powder to Structure
The successful determination of a crystal structure is a multi-step process that requires meticulous attention to detail at each stage. The following protocol outlines the key steps involved in the X-ray crystallography analysis of a derivative of this compound.
Step 1: Crystal Growth - The Art and Science of Crystallization
High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. The process of obtaining suitable crystals can often be the most challenging and time-consuming part of the analysis. For boronic acids, slow evaporation of a saturated solution is a commonly employed and effective technique.[5]
Detailed Protocol:
-
Solvent Selection: Begin by screening a range of solvents to determine the solubility of the compound. A suitable solvent will be one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures. Common solvents for boronic acids include toluene, ethanol, water, or mixtures thereof.[6][7]
-
Preparation of a Saturated Solution: Dissolve the boronic acid derivative in the chosen solvent, gently heating if necessary to achieve complete dissolution. Create a saturated or near-saturated solution.
-
Slow Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent at a constant temperature. This gradual increase in concentration encourages the formation of well-ordered crystals.
-
Crystal Harvesting: Once crystals of suitable size and quality (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a cryoloop.
The choice of solvent and the rate of evaporation are critical parameters that can significantly influence crystal quality. It is often necessary to perform multiple crystallization trials with different solvents and conditions to obtain crystals suitable for diffraction.
Step 2: X-ray Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a finely focused beam of X-rays. The resulting diffraction pattern is recorded on a detector.
Key Parameters:
-
X-ray Source: Modern diffractometers typically use a molybdenum (Mo Kα) or copper (Cu Kα) X-ray source.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. This ensures that a complete dataset is obtained, covering all unique reflections.
Step 3: Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.
-
Structure Refinement: The initial model is then refined using a least-squares method. This iterative process adjusts the atomic positions and other parameters to achieve the best possible agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.
The following diagram illustrates the major steps involved in single-crystal X-ray structure analysis.
Caption: A flowchart illustrating the major steps involved in single-crystal X-ray structure analysis.
Case Study: Crystal Structure of [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid
While a crystal structure for a derivative of this compound is not publicly available, the structure of the closely related compound, [3-bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid, provides valuable insights into the expected molecular geometry and intermolecular interactions.[8]
| Crystallographic Parameter | Value[8] |
| Chemical Formula | C₁₃H₁₁BBrFO₃ |
| Molecular Weight | 324.94 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.913 (2) |
| b (Å) | 4.0214 (6) |
| c (Å) | 21.945 (3) |
| β (°) | 101.572 (13) |
| Volume (ų) | 1289.3 (3) |
| Z | 4 |
Key Structural Features: [8]
-
The dioxyboron fragment is nearly coplanar with the benzene ring to which it is attached.
-
The dihedral angle between the two benzene rings is 14.8 (2)°.
-
The molecules form centrosymmetric dimers through intermolecular hydrogen bonding between the boronic acid hydroxyl groups.
This dimerization through hydrogen bonding is a common feature in the crystal structures of phenylboronic acids.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, it is not without its limitations. Other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide complementary information and may be more suitable for certain applications.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample State | Crystalline solid | Solution | Gas phase ions |
| Information | 3D atomic structure, bond lengths, bond angles, intermolecular interactions | Connectivity, solution-state conformation, dynamics | Molecular weight, elemental composition |
| Resolution | Atomic | Atomic to residue level | Molecular |
| Key Advantage | Unambiguous determination of absolute stereochemistry and packing | Provides information on dynamic processes and solution-state structure | High sensitivity and accuracy in mass determination |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain. Provides a static picture of the molecule.[9] | Limited to smaller molecules for detailed structural analysis. Does not provide precise bond lengths and angles.[10] | Provides no direct information on 3D structure. |
The following diagram illustrates the complementary nature of these techniques in the drug discovery process.
Caption: The interplay of X-ray crystallography, NMR, and Mass Spectrometry in drug discovery.
Conclusion
X-ray crystallography is an indispensable tool in the structural analysis of boronic acid derivatives for drug discovery. It provides a high-resolution, three-dimensional view of the molecule, which is essential for understanding its chemical properties and biological activity. While the requirement for high-quality crystals can be a significant hurdle, the wealth of information obtained from a successful crystal structure determination makes it a worthwhile endeavor. When used in conjunction with other analytical techniques such as NMR and mass spectrometry, X-ray crystallography provides a comprehensive picture of the compound, accelerating the drug discovery and development process.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic Acid
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid (CAS No. 957035-10-8). As a halogenated arylboronic acid, this compound is a valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.[1][2] However, its chemical properties necessitate stringent adherence to safety procedures to mitigate risks and ensure a secure laboratory environment. This guide offers a comprehensive framework for personal protection, operational handling, and waste disposal.
Core Hazard Assessment
This compound is a white to off-white crystalline solid.[3] The primary hazards associated with this compound are related to its irritant properties.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard profile.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning [4] | H315: Causes skin irritation.[4] |
| Serious Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning [4] | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | Warning [4] | H335: May cause respiratory irritation.[4] |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[4] |
The causality of these hazards stems from the compound's structure. The boronic acid moiety can interact with biological molecules, while the halogenated aromatic ring contributes to its reactivity and potential for irritation.[1][5] Inhalation of the fine powder can directly irritate the respiratory tract, and direct contact can compromise skin and eye integrity.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact. The following equipment must be used for all procedures involving this compound.
| Body Area | Required PPE | Rationale and Best Practices |
| Eyes & Face | Chemical safety goggles with side-shields and a full-face shield.[5][6][7][8] | Rationale: This compound is a serious eye irritant (H319).[4] Goggles provide a seal against dust and splashes, while the face shield offers a secondary barrier against accidental splashes during solution preparation or transfers. Standard safety glasses are insufficient.[8] |
| Skin & Body | - Gloves: Chemical-resistant nitrile gloves.[5][7][9]- Coat: A flame-resistant lab coat or chemical-resistant coveralls.[7] | Rationale: Prevents skin irritation (H315) from accidental contact.[4] Best Practice: Always inspect gloves for tears or degradation before use. If working with solvents, consult a glove compatibility chart. Contaminated gloves should be removed using proper technique and disposed of as hazardous waste. |
| Respiratory | Primary Control: A certified chemical fume hood.[5][9][10]Secondary Control: For emergencies or if a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[5][11] | Rationale: The compound may cause respiratory irritation (H335).[4] All weighing and handling of the solid must be performed within a fume hood to control airborne dust. This engineering control is the most critical step in preventing inhalation exposure. |
Operational and Disposal Plans
A systematic workflow is essential for minimizing risk. The following protocols for handling and disposal must be strictly followed.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that a certified chemical fume hood is operational.
-
Ensure an emergency eye wash station and safety shower are accessible and unobstructed.[10]
-
Assemble all necessary glassware and equipment within the fume hood to minimize movement of the chemical.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Solid:
-
Perform all manipulations, including weighing and transferring, deep within the chemical fume hood with the sash at the lowest practical height.
-
To prevent dust generation, do not pour the solid.[10] Use a spatula or scoop for transfers.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling & Cleanup:
-
Decontaminate all surfaces within the fume hood.
-
Carefully rinse all contaminated glassware three times with a suitable solvent (e.g., acetone). The first rinsate must be collected as hazardous waste.[5][9]
-
Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after the procedure is complete.[10]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
Waste Disposal Plan
Improper disposal can lead to environmental contamination and create safety hazards. This compound must be treated as hazardous waste.[7][9]
-
Waste Segregation: Collect all waste containing this compound in a dedicated container labeled "Hazardous Waste: Halogenated Organics."[5] Do not mix with non-halogenated waste or incompatible chemicals like strong oxidizing agents, acids, or bases.[7]
-
Container Management: Use a chemically compatible, sealable container.[7] The original product container can be used if it is in good condition. Keep the container closed at all times except when adding waste.
-
Labeling: Clearly label the waste container with the full chemical name, "this compound," and the words "Hazardous Waste."[7][9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials until collection.[7]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][9][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]
Emergency First Aid Measures
In the event of an exposure, immediate action is critical.
-
If Inhaled: Move the victim to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[6][13]
-
Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][13]
-
Following Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[6][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Following Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][13]
By adhering to this comprehensive safety framework, you can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of your research.
References
- 1. nbinno.com [nbinno.com]
- 2. labinsights.nl [labinsights.nl]
- 3. This compound, CasNo.957035-10-8 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 4. 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. hsa.ie [hsa.ie]
- 9. benchchem.com [benchchem.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. sciencing.com [sciencing.com]
- 12. laballey.com [laballey.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
